N2-cyclopropylpyridine-2,3-diamine
描述
The exact mass of the compound N2-cyclopropylpyridine-2,3-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N2-cyclopropylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-cyclopropylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-N-cyclopropylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFORDTLJHGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370672 | |
| Record name | N2-cyclopropylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290313-23-4 | |
| Record name | N2-cyclopropylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Cyclopropylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
N2-Cyclopropylpyridine-2,3-diamine: Structural Dynamics, Reactivity, and Applications in Targeted Drug Discovery
Executive Summary
N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) is a highly specialized, bifunctional heterocyclic building block that has become indispensable in modern medicinal chemistry. Featuring a pyridine core substituted with a primary amine at the C3 position and a secondary cyclopropylamine at the C2 position, this compound serves as a critical precursor for synthesizing fused bicyclic pharmacophores—most notably, imidazo[4,5-b]pyridines[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of the cyclopropyl moiety provides unique steric and electronic properties that significantly influence the pharmacokinetic profiles, metabolic stability, and target selectivity of downstream drug candidates.
Physicochemical Properties and Structural Rationale
Understanding the quantitative metrics of N2-cyclopropylpyridine-2,3-diamine is essential for predicting its behavior in both synthetic workflows and biological systems. The cyclopropyl group acts as a steric shield, protecting the N2 position from rapid enzymatic N-dealkylation while fine-tuning the molecule's lipophilicity without adding excessive molecular weight[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C8H11N3 | 3[3] |
| Molecular Weight | 149.197 g/mol | 3[3] |
| Monoisotopic Mass | 149.09529 Da | 3[3] |
| XLogP3 (Predicted) | 1.0 | 4[4] |
| Topological Polar Surface Area | 50.9 Ų | Computed by Cactvs[3] |
| Hydrogen Bond Donors | 2 | 3[3] |
| Hydrogen Bond Acceptors | 3 | 3[3] |
Causality in Molecular Design: The TPSA of 50.9 Ų falls well within the Lipinski rule-of-five optimal range (< 140 Ų) for oral bioavailability and cellular permeability. Furthermore, the cyclopropyl ring restricts the conformational flexibility of the N2-amine. This rigidity reduces the entropic penalty upon target binding compared to linear alkyl chains (e.g., propyl groups), thereby enhancing binding affinity[2].
Synthetic Applications: Imidazo[4,5-b]pyridine Assembly
The primary synthetic utility of N2-cyclopropylpyridine-2,3-diamine lies in its capacity to undergo condensation-dehydration reactions to form 3-cyclopropyl-3H-imidazo[4,5-b]pyridines. These fused ring systems act as purine bioisosteres, making them privileged scaffolds for ATP-competitive kinase inhibitors[1].
Standardized Experimental Protocol: One-Pot Condensation
The following self-validating protocol describes the regioselective synthesis of a 2-substituted 3-cyclopropyl-3H-imidazo[4,5-b]pyridine using a carboxylic acid equivalent[1][5][6].
-
Step 1: Reagent Preparation. Combine 1.0 equivalent of N2-cyclopropylpyridine-2,3-diamine (approx. 150 mg, 1.0 mmol) with 1.2 equivalents of the desired aromatic carboxylic acid in an oven-dried reaction vessel under an inert atmosphere (N2 or Ar).
-
Step 2: Activation and Acylation. Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 4.0 eq) in a polar aprotic solvent like DMF (5 mL) at room temperature[6].
-
Causality: HATU rapidly activates the carboxylic acid to form an active ester. Because the C3-primary amine is significantly less sterically hindered and more nucleophilic than the secondary N2-cyclopropylamine, nucleophilic attack occurs regioselectively at the C3 position, forming an intermediate amide.
-
-
Step 3: Cyclodehydration. Heat the reaction mixture to 80–100 °C for 12–16 hours.
-
Causality: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular nucleophilic attack of the secondary N2-cyclopropylamine onto the amide carbonyl. This is followed by the elimination of water (-H₂O) to close the imidazole ring and restore aromaticity[5].
-
-
Step 4: Workup. Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 5: Purification & Validation. Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol). Validate the cyclized structure via ¹H NMR (disappearance of the primary amine protons) and LC-MS (mass shift of -18 Da corresponding to water loss).
Pharmacological Applications in Drug Development
Derivatives synthesized from N2-cyclopropylpyridine-2,3-diamine have demonstrated potent activity across multiple therapeutic domains:
-
Kinase Inhibition (e.g., WEE1): The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases via hydrogen bonding. Analogs featuring the N-cyclopropyl group have shown high efficacy in inhibiting WEE1 kinase, a critical G2/M cell cycle checkpoint regulator. Inhibiting WEE1 forces cancer cells with existing DNA damage into premature mitosis, leading to mitotic catastrophe and apoptosis[7].
-
Metalloenzyme Inhibition (e.g., CYP11B2): The scaffold is also utilized in the development of selective CYP11B2 (aldosterone synthase) inhibitors. By appending metal-binding pharmacophores to the imidazopyridine core, researchers can selectively block aldosterone production. The steric bulk of the cyclopropyl group prevents off-target inhibition of the highly homologous CYP11B1 (responsible for cortisol synthesis), mitigating severe endocrine side effects[6].
Systems Workflow & Logical Relationships
The following diagram illustrates the logical progression from the raw chemical building block to its ultimate therapeutic effect in oncology or endocrinology.
Synthetic and pharmacological workflow of N2-cyclopropylpyridine-2,3-diamine.
Safety, Hazards, and Handling
When utilizing N2-cyclopropylpyridine-2,3-diamine in laboratory settings, strict adherence to safety protocols is mandatory due to its specific hazard profile[3].
Table 2: GHS Hazard Identification
| Hazard Code | Description | Precautionary Laboratory Measures |
| H315 | Causes skin irritation | Wear protective nitrile gloves and a standard lab coat. |
| H319 | Causes serious eye irritation | Utilize safety goggles or a full-face shield during transfer. |
| H335 | May cause respiratory irritation | Handle exclusively within a certified, properly ventilated fume hood. |
References
-
N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 , PubChem. 3
-
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine , BenchChem. 2
-
N2-cyclopropylpyridine-2,3-diamine (C8H11N3) , PubChemLite. 4
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives , PMC/NIH. 1
-
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine (WEE1 Kinase Inhibition) , BenchChem.7
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium , PMC/NIH. 5
-
US10085984B2 - Metalloenzyme inhibitor compounds , Google Patents. 6
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
- 3. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - N2-cyclopropylpyridine-2,3-diamine (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 7. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
Structural and Pharmacological Profiling of N2-Cyclopropylpyridine-2,3-Diamine: A Critical Intermediate in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise spatial geometry and tunable electronic properties. N2-cyclopropylpyridine-2,3-diamine has emerged as a highly valuable heterocyclic intermediate[1]. Characterized by a pyridine core substituted with a sterically constrained cyclopropylamine at the C2 position and a primary amine at the C3 position, this diamine is a critical building block for synthesizing fused bicyclic systems (e.g., imidazo[4,5-b]pyridines) and potent metalloenzyme inhibitors[2].
This whitepaper provides an in-depth technical analysis of N2-cyclopropylpyridine-2,3-diamine, detailing its physicochemical identity, synthetic methodologies, and applications in advanced drug development.
Physicochemical Identity & Structural Logic
The utility of N2-cyclopropylpyridine-2,3-diamine stems from the unique steric and electronic contributions of its substituents. The cyclopropyl group provides enhanced lipophilicity compared to linear alkyl chains while restricting conformational flexibility[3]. This rigid geometry is vital for locking downstream pharmacophores into bioactive conformations, particularly when fitting into tight enzymatic pockets.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound[1][4]:
| Property | Value | Causality / Significance |
| IUPAC Name | 2-N-cyclopropylpyridine-2,3-diamine | Defines the exact regiochemistry of the diamine substitutions. |
| CAS Number | 290313-23-4 | Universal identifier for regulatory and inventory tracking. |
| Molecular Formula | C8H11N3 | Indicates a dense nitrogen content, favorable for hydrogen bonding. |
| Molecular Weight | 149.193 g/mol | Low molecular weight ensures downstream derivatives maintain drug-like properties (Lipinski's Rule of 5). |
| SMILES | C1CC1NC2=C(C=CC=N2)N | Machine-readable format for computational docking and QSAR modeling. |
| InChIKey | QHUFORDTLJHGBU-UHFFFAOYSA-N | Standardized hash for exact structural database querying. |
Pharmacological Applications & Target Pathways
Metalloenzyme Inhibition (CYP11B2)
One of the most critical applications of the N2-cyclopropylpyridine-2,3-diamine scaffold is in the synthesis of selective metalloenzyme inhibitors, specifically targeting CYP11B2 (Aldosterone Synthase) [2].
CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for converting 11-deoxycorticosterone to aldosterone. Pathological buildup of aldosterone leads to mineralocorticoid receptor (MR)-independent inflammatory and fibrotic states. Traditional MR antagonists fail to stop the upstream production of aldosterone. By incorporating the pyridine nitrogen of this scaffold into a larger inhibitor, the molecule can directly coordinate with the heme iron in the active site of CYP11B2, arresting its catalytic activity[2]. The cyclopropyl group provides the necessary steric bulk to ensure selectivity for CYP11B2 over highly homologous enzymes like CYP11B1.
Mechanism of CYP11B2 inhibition by pyridine-based metalloenzyme inhibitors.
Histamine-3 Receptor (H3R) Modulation
Structural analogs, such as N2-cyclopropyl-6-isobutylpyridine-2,3-diamine, are actively investigated as Histamine-3 receptor (H3R) ligands[3]. H3R modulation is a primary target for treating cognitive impairments and sleep disorders. The cyclopropyl substitution at the N2 position alters the electron density of the pyridine ring, enhancing binding affinity to the H3R transmembrane domains compared to linear aliphatic analogs[3].
Synthetic Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and downstream functionalization of N2-cyclopropylpyridine-2,3-diamine. These methods form a self-validating system through rigorous intermediate quality control.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
The installation of the cyclopropylamine group at the 2-position of a halogenated pyridine precursor is best achieved via Buchwald-Hartwig cross-coupling[3]. This method overcomes the poor inherent nucleophilicity of aromatic amines.
Causality in Reagent Selection:
-
Ligand (e.g., SPhos): An electron-rich, sterically demanding biaryl phosphine ligand is required to facilitate the oxidative addition of the unreactive aryl halide and promote rapid reductive elimination.
-
Base (Sodium tert-butoxide): A strong base is necessary to deprotonate the coordinated amine, driving the catalytic cycle forward.
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-bromo-pyridin-3-amine (1.0 eq), cyclopropylamine (1.5 eq), Pd2(dba)3 (0.05 eq), SPhos (0.1 eq), and NaOtBu (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.2 M.
-
Reaction: Heat the mixture to reflux (~125 °C) for 12–16 hours[3].
-
Validation (TLC/LC-MS): Monitor the consumption of the starting material via TLC (Hexanes/EtOAc). LC-MS should confirm the target mass (m/z [M+H]+ = 150.2).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Downstream Amide Coupling for Inhibitor Synthesis
The primary amine at the C3 position can be functionalized to build complex inhibitors. The following protocol describes an amide coupling reaction, adapted from validated metalloenzyme inhibitor synthesis routes[2].
Causality in Reagent Selection:
-
Coupling Agent (HATU): HATU is utilized because it generates a highly reactive HOAt-active ester intermediate, which is crucial for overcoming the steric hindrance imposed by the adjacent cyclopropyl group.
-
Base (DIPEA): N,N-Diisopropylethylamine acts as a non-nucleophilic proton sponge to maintain the basic environment necessary for HATU activation without interfering with the coupling.
Step-by-Step Workflow:
-
Activation: To a stirred solution of the carboxylic acid partner (1.2 eq) in anhydrous DMF (0.4 M), add HATU (1.2 eq) and DIPEA (4.0 eq) at room temperature[2]. Stir for 15 minutes to pre-form the active ester.
-
Coupling: Add N2-cyclopropylpyridine-2,3-diamine (1.0 eq) to the activated mixture.
-
Reaction: Stir under an inert atmosphere at room temperature for 16 hours[2].
-
Validation: Confirm the disappearance of the diamine starting material via LC-MS.
-
Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and purify via reverse-phase HPLC.
Synthetic workflow for N2-cyclopropylpyridine-2,3-diamine and downstream functionalization.
Conclusion
N2-cyclopropylpyridine-2,3-diamine is far more than a simple chemical building block; it is a rationally designed scaffold that dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. By leveraging precise synthetic methodologies like Buchwald-Hartwig aminations and understanding the steric causality of the cyclopropyl group, researchers can effectively deploy this intermediate in the development of next-generation metalloenzyme inhibitors and neuro-modulators.
References
- ChemRadar. "N2-Cyclopropylpyridine-2,3-diamine CAS#290313-23-4 | CAS Substance Database." ChemRadar Substance Database.
- Matrix Fine Chemicals. "N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4." Matrix Fine Chemicals Catalog.
- Benchchem. "N2-cyclopropyl-6-isobutylpyridine-2,3-diamine." Benchchem Biological Activity Database.
- Google Patents. "US10085984B2 - Metalloenzyme inhibitor compounds." United States Patent Office.
Sources
N2-Cyclopropylpyridine-2,3-diamine: Physicochemical Profiling and Synthetic Utility in Metalloenzyme Inhibitor Design
Executive Summary
N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) is a highly specialized heterocyclic building block utilized extensively in advanced medicinal chemistry. Characterized by a pyridine core functionalized with a primary amine at the C3 position and a secondary cyclopropylamine at the C2 position, this compound serves as a critical intermediate in the synthesis of fused bicyclic systems and potent metalloenzyme inhibitors. Its most prominent application lies in the development of highly selective inhibitors for CYP11B2 (aldosterone synthase) , offering therapeutic pathways for aldosterone-related cardiovascular and renal diseases without disrupting essential cortisol biosynthesis pathways.
Physicochemical & Structural Properties
The structural topology of N2-cyclopropylpyridine-2,3-diamine dictates its unique reactivity profile. The cyclopropyl group imparts significant steric bulk and distinct lipophilic properties compared to linear alkyl chains.
Quantitative Data Summary
| Property | Value |
| CAS Number | 290313-23-4 |
| IUPAC Name | 2-N-cyclopropylpyridine-2,3-diamine |
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| Monoisotopic Mass | 149.09 Da |
| SMILES | C1CC1NC2=C(C=CC=N2)N |
| InChIKey | QHUFORDTLJHGBU-UHFFFAOYSA-N |
| LC-MS [M+H]+ (Predicted) | m/z 150.10 |
Data aggregated from 1[1],2[2], and 3[3].
Structural Causality in Reactivity: The cyclopropyl moiety at the N2 position drastically reduces the nucleophilicity of the secondary amine through a combination of steric hindrance and the electron-withdrawing nature of the adjacent pyridine ring. Consequently, the primary amine at C3 remains highly nucleophilic, allowing for regioselective electrophilic attacks (e.g., acylation) exclusively at C3 without the prerequisite of orthogonal protecting groups.
Chemical Reactivity & Synthetic Workflows
The primary synthetic utility of this diamine is the selective acylation of the C3 primary amine to form advanced amide intermediates, which can either act as active pharmaceutical ingredients (APIs) themselves or undergo subsequent cyclization4[4].
Protocol 1: Regioselective HATU-Mediated Amide Coupling
Objective: To selectively couple a carboxylic acid (e.g., a pyrimidine-5-carboxylic acid derivative) to the C3-amine of N2-cyclopropylpyridine-2,3-diamine.
Step-by-Step Methodology & Causality:
-
Reagent Preparation: Dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that completely solubilizes the polar starting materials and stabilizes the highly polar transition state of the active ester formation.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the mixture and stir at room temperature for 15 minutes.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to rapidly generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.
-
-
Regioselective Coupling: Add N2-cyclopropylpyridine-2,3-diamine (1.0 equivalent) to the activated mixture. Stir under an inert atmosphere for 16 hours at room temperature 4[4].
-
Causality: The HOAt ester is highly electrophilic and reacts exclusively with the unhindered C3-NH2. The N2-cyclopropyl amine is structurally blocked from attacking the bulky active ester.
-
-
Self-Validating Analytical Check: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 150.1 [M+H]+) completely disappears, replaced by the target amide mass 3[3].
-
Workup: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Caption: Regioselective HATU-mediated amide coupling workflow for N2-cyclopropylpyridine-2,3-diamine.
Biological Application: Selective CYP11B2 Inhibition
Derivatives of N2-cyclopropylpyridine-2,3-diamine are engineered to target CYP11B2 , a mitochondrial cytochrome P450 enzyme responsible for converting 11-deoxycorticosterone to aldosterone. A major drug development hurdle is the 93% structural homology between CYP11B2 and CYP11B1 (which synthesizes cortisol).
The cyclopropyl group is the mechanistic key: it acts as a precise spatial wedge. While the pyridine/pyrimidine nitrogens coordinate with the active site heme iron, the cyclopropyl moiety perfectly occupies a distinct hydrophobic pocket in CYP11B2, creating a steric clash in CYP11B1, thereby sparing cortisol production4[4].
Protocol 2: In Vitro CYP11B2 Inhibition Assay
Objective: To determine the IC50 of synthesized cyclopropyl-derivatives against recombinant human CYP11B2.
Step-by-Step Methodology & Causality:
-
Assay Preparation: Prepare an incubation mixture containing recombinant human CYP11B2 cell lysate and the metabolic substrate deoxycorticosterone at its experimentally determined Km concentration (0.18 μM) 5[5].
-
Compound Dosing: Add the test compound in a concentration gradient (0.0024 µM to 10 µM). Include Fadrozole as the standard inhibitor control.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating solution. Incubate at 30°C.
-
Causality: CYP450 enzymes require continuous electron transfer to reduce the heme iron. An NADPH-regenerating system prevents cofactor depletion and maintains steady-state kinetics.
-
-
Quenching & Analysis: After 90 minutes, quench the reaction with acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via HPLC-MS/MS with electrospray ionization 5[5].
-
Self-Validation: Evaluate the peak areas of aldosterone, 18-hydroxycorticosterone, and corticosterone. The assay is validated only if substrate turnover remains <20% (ensuring linear Michaelis-Menten conditions) and the Fadrozole control yields its established IC50.
Caption: Mechanism of selective CYP11B2 inhibition versus CYP11B1 by cyclopropyl-substituted derivatives.
References
-
Matrix Fine Chemicals. "N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4". 1
-
PubChem. "N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310". 2
-
PubChemLite. "N2-cyclopropylpyridine-2,3-diamine (C8H11N3)".3
-
Google Patents. "US10085984B2 - Metalloenzyme inhibitor compounds". 4
-
Amazon S3 / JMedChem. "Supplemental Data for: Development of highly selective pyrimidine-based aldosterone synthase (CYP11B2) inhibitors".5
Sources
- 1. N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4 [matrix-fine-chemicals.com]
- 2. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N2-cyclopropylpyridine-2,3-diamine (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 4. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
N2-Cyclopropylpyridine-2,3-Diamine Derivatives and Analogs: Synthesis, Mechanistic Insights, and Applications in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the precise spatial orientation of pharmacophores is paramount for achieving target selectivity, particularly when differentiating between highly homologous enzyme isoforms. N2-cyclopropylpyridine-2,3-diamine (CAS 290313-23-4) has emerged as a privileged building block for synthesizing fused bicyclic systems—most notably imidazo[4,5-b]pyridines. By replacing traditional flexible alkyl chains with a rigid cyclopropyl moiety, this intermediate provides unique steric and electronic properties that minimize entropic penalties upon target binding. This technical guide explores the structural rationale, synthetic methodologies, and field-proven biological applications of N2-cyclopropylpyridine-2,3-diamine derivatives, with a specific focus on metalloenzyme and kinase inhibition.
Structural Rationale and Physicochemical Profiling
The strategic incorporation of a cyclopropyl group at the N2 position of a pyridine-2,3-diamine core is not arbitrary; it is driven by distinct physicochemical advantages. The sp2-like character of the cyclopropyl C-C bonds alters the electron donation to the adjacent N2 amine compared to a standard isopropyl group, subtly modulating its nucleophilicity. Furthermore, the rigid, flat geometry of the cyclopropyl ring allows it to perfectly occupy tight hydrophobic pockets—such as the hinge region of kinases or the active site cavities of cytochrome P450 enzymes—without the entropic cost associated with freezing the rotatable bonds of linear alkyl chains[1][1].
Quantitative Data Summary
The foundational properties of the core building block dictate its behavior in subsequent synthetic steps and influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
| Parameter | Value |
| IUPAC Name | 2-N-cyclopropylpyridine-2,3-diamine |
| CAS Number | 290313-23-4 |
| Molecular Formula | C8H11N3 |
| Monoisotopic Mass | 149.095 Da |
| Topological Polar Surface Area (TPSA) | 50.9 Ų |
| SMILES | C1CC1NC2=C(C=CC=N2)N |
Data sourced from standardized chemical databases[2][2].
Synthetic Methodologies: Constructing the Imidazo[4,5-b]pyridine Core
The primary utility of N2-cyclopropylpyridine-2,3-diamine lies in its conversion to 1-cyclopropyl-1H-imidazo[4,5-b]pyridine derivatives. This transformation is typically executed via an amide coupling with a functionalized carboxylic acid, followed by a dehydrative cyclization[3][3].
Protocol 1: HATU-Mediated Amide Coupling and Cyclization
This protocol is designed to maximize yield while preventing the racemization of any chiral centers present on the carboxylic acid coupling partner.
Reagents & Materials:
-
6-chloro-N2-cyclopropylpyridine-2,3-diamine (Starting Material)
-
Heteroaryl carboxylic acid (e.g., 6-methylpyridazine-4-carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology & Causality:
-
Preparation of the Active Ester: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Causality: HATU is selected over traditional carbodiimides (like EDC/DCC) because the HOAt leaving group generated during the reaction is highly efficient at driving the coupling of sterically hindered or electron-deficient anilines (such as the 3-amino group on the pyridine ring).
-
-
Base Addition: Add DIPEA (4.0 eq) to the mixture and stir for 15 minutes.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate attack on the HATU reagent without acting as a competing nucleophile.
-
-
Amine Introduction: Add the N2-cyclopropylpyridine-2,3-diamine derivative (1.0 eq) to the activated ester solution. Stir at room temperature for 16 hours.
-
Causality: DMF is utilized as a polar aprotic solvent to solubilize all components and stabilize the highly polar transition states of the coupling reaction.
-
-
Cyclization: Once the intermediate amide is formed (verified via LC-MS), the reaction is subjected to acidic conditions (e.g., glacial acetic acid) and heated to 80–100°C to drive the dehydrative cyclization, yielding the fused imidazo[4,5-b]pyridine core.
Fig 1: Synthetic workflow for generating imidazo[4,5-b]pyridine derivatives via HATU coupling.
Biological Applications and Target Modulation
Metalloenzyme Inhibition (CYP11B2 / Aldosterone Synthase)
Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme responsible for converting 11-deoxycorticosterone to aldosterone. Overproduction of aldosterone leads to excessive mineralocorticoid receptor (MR) activation, resulting in severe sodium retention, fibrosis, and resistant hypertension.
The clinical challenge has historically been achieving selectivity over CYP11B1 (11-β-steroid-hydroxylase), which shares 93% sequence homology and synthesizes cortisol. Imidazo[4,5-b]pyridines derived from N2-cyclopropylpyridine-2,3-diamine overcome this by utilizing a dual-binding mechanism: a basic nitrogen (e.g., from a pyrimidine substituent) coordinates directly with the active site heme iron, while the rigid cyclopropyl group anchors the molecule into a specific hydrophobic cavity unique to the CYP11B2 isoform[3][3].
Fig 2: CYP11B2 inhibition by imidazo[4,5-b]pyridines and downstream physiological effects.
Kinase Inhibition (WEE1)
Beyond metalloenzymes, analogs such as N2-cyclopropyl-6-isobutylpyridine-2,3-diamine have demonstrated potent efficacy as WEE1 kinase inhibitors. WEE1 is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, these compounds force cancer cells with DNA damage to bypass the checkpoint, leading to mitotic catastrophe and apoptosis. The cyclopropyl moiety is instrumental in achieving the necessary steric fit within the highly conserved ATP-binding hinge region of the kinase[1][1].
Experimental Protocols: In Vitro Assays
To ensure the trustworthiness and reproducibility of target modulation, the following self-validating biochemical assay is standard for evaluating CYP11B2 inhibitors synthesized from this diamine core[4][4].
Protocol 2: Recombinant CYP11B2 IC50 Determination (Self-Validating System)
Objective: Determine the half-maximal inhibitory concentration (IC50) of test compounds utilizing cell lysates overexpressing human CYP11B2.
Step-by-Step Methodology & Causality:
-
Assay Preparation: Prepare incubation mixtures containing CYP11B2 cell lysate and the metabolic substrate (11-deoxycorticosterone) at its experimentally determined Km concentration.
-
Control Implementation (Self-Validation):
-
Reaction Control: Wells containing lysate, substrate, and DMSO (vehicle) to establish baseline uninhibited maximum enzyme velocity (Vmax).
-
Inhibitor Control: Wells containing lysate, substrate, and Fadrozole (a standard, potent CYP11B2 inhibitor). Causality: Fadrozole acts as a positive control to validate the assay's dynamic range and ensure the enzyme is correctly responding to known pharmacological inhibition.
-
-
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating solution (e.g., glucose-6-phosphate and G6P dehydrogenase) and incubate at 30°C.
-
Causality: Cytochrome P450 enzymes require a continuous supply of NADPH as an electron donor. A regenerating system prevents product inhibition and maintains steady-state kinetics over the 90-minute incubation period.
-
-
Quenching and Extraction: After 90 minutes, quench the reaction mixtures with acetonitrile containing an internal standard. Mix and centrifuge.
-
Causality: Acetonitrile instantly denatures the CYP11B2 enzyme, halting the reaction at a precise time point. It simultaneously precipitates cellular proteins, allowing the clean supernatant to be extracted for accurate LC-MS/MS quantification of aldosterone production.
-
Conclusion
N2-cyclopropylpyridine-2,3-diamine is far more than a simple chemical intermediate; it is a meticulously designed pharmacophore precursor. By dictating the geometric and electronic properties of resulting fused heterocycles like imidazo[4,5-b]pyridines, it enables the development of highly selective therapeutics capable of differentiating between nearly identical enzyme isoforms. As drug discovery moves toward increasingly complex targets, mastering the chemistry and application of such specialized building blocks remains a cornerstone of successful rational drug design.
References
- Benchchem - N2-cyclopropyl-6-isobutylpyridine-2,3-diamine Biological Activity and Applications.
- PubChem - N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310.
- Google Patents - US10085984B2 - Metalloenzyme inhibitor compounds.
- Amazon S3 (Supplemental Data) - Development of highly selective pyrimidine-based aldosterone synthase (CYP11B2) inhibitors.
Sources
The Strategic Utility of N2-Cyclopropylpyridine-2,3-Diamine in Targeted Therapeutics: A Technical Guide
The Architectural Significance of the Scaffold
In the landscape of rational drug design, the identification of privileged building blocks is critical for developing highly selective inhibitors. N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) has emerged as a highly versatile precursor in medicinal chemistry. Characterized by a pyridine core substituted with a primary amine at the C3 position and a secondary, cyclopropyl-substituted amine at the C2 position, this molecule is primed for the synthesis of fused bicyclic heteroaromatics—most notably, imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines.
As a Senior Application Scientist, I approach this diamine not merely as a chemical intermediate, but as a structural vector. The deliberate choice of the cyclopropyl group over linear alkyl chains (e.g., propyl or isopropyl) provides unique steric shielding. This rigid, bulky moiety restricts bond rotation and perfectly occupies the hydrophobic sub-pockets of target enzymes, thereby enhancing binding affinity while simultaneously improving metabolic stability against enzymatic degradation (e.g., cytochrome P450-mediated oxidation)[1].
Primary Therapeutic Targets
The derivatives of N2-cyclopropylpyridine-2,3-diamine have demonstrated profound efficacy across two distinct classes of therapeutic targets: Oncogenic Kinases and Metalloenzymes .
Oncogenic Kinases (FLT3 and Aurora Kinases)
When cyclized into an imidazo[4,5-b]pyridine core, the scaffold acts as a potent ATP-competitive inhibitor. Optimization of this series has led to the discovery of dual FLT3/Aurora kinase inhibitors, which are critical for the treatment of Acute Myeloid Leukemia (AML)[2]. FLT3-ITD (Internal Tandem Duplication) mutations cause constitutive kinase activation, leading to aggressive leukemic cell proliferation. By simultaneously inhibiting FLT3 and the cell-cycle regulators Aurora A/B, these derivatives induce catastrophic mitotic failure and apoptosis in leukemic cells[3].
Metalloenzymes (CYP11B2 / Aldosterone Synthase)
In the cardiovascular space, N2-cyclopropylpyridine-2,3-diamine is utilized to synthesize inhibitors of CYP11B2 (aldosterone synthase). The challenge in treating aldosterone-related diseases (like heart failure and hypertension) is achieving selectivity over the highly homologous CYP11B1 enzyme (which regulates cortisol). The cyclopropyl-diamine scaffold, when coupled with specific heterocyclic carboxylic acids (e.g., pyridazine derivatives), directs the molecule's binding geometry to selectively coordinate with the heme iron in the CYP11B2 active site, avoiding the off-target cortisol suppression that has plagued earlier drug candidates[1].
Quantitative Pharmacological Profiling
To illustrate the potency of molecules derived from this scaffold, the following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) across key targets.
Table 1: Pharmacological Profiling of N2-Cyclopropylpyridine-2,3-Diamine Derived Therapeutics
| Target Enzyme | Target Class | Disease Indication | Scaffold Type | Representative Potency |
| Aurora Kinase A | Ser/Thr Kinase | Acute Myeloid Leukemia | Imidazo[4,5-b]pyridine | Kd = 7.5 nM |
| Aurora Kinase B | Ser/Thr Kinase | Acute Myeloid Leukemia | Imidazo[4,5-b]pyridine | Kd = 48.0 nM |
| FLT3 (ITD Mutant) | Tyrosine Kinase | Acute Myeloid Leukemia | Imidazo[4,5-b]pyridine | Kd = 38.0 nM |
| CYP11B2 | Cytochrome P450 | Hypertension / Heart Failure | Pyridazine-coupled diamine | Sub-nanomolar (Selective) |
Synthetic Workflows & Self-Validating Protocols
The conversion of N2-cyclopropylpyridine-2,3-diamine into target-specific scaffolds requires precise synthetic control. The diagram below illustrates the divergent pathways utilized in hit-to-lead optimization.
Fig 1. Divergent synthetic pathways of N2-cyclopropylpyridine-2,3-diamine into privileged scaffolds.
Protocol 1: Synthesis of the 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine Core
Causality & Rationale: The formation of the imidazopyridine core is a two-step process: amide coupling followed by dehydration-driven cyclization. HATU is selected as the coupling reagent due to its superior efficiency in sterically hindered environments (necessitated by the cyclopropyl group).
Step-by-Step Methodology:
-
Amide Coupling: Dissolve N2-cyclopropylpyridine-2,3-diamine (1.0 eq) and the target carboxylic acid (1.2 eq) in anhydrous DMF under an inert N2 atmosphere.
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 16 hours.
-
Validation Checkpoint 1 (Intermediate): Extract an aliquot and analyze via LC-MS. The reaction is self-validating if the primary amine peak disappears and the [M+H]+ mass of the intermediate amide is dominant.
-
Cyclization: Concentrate the mixture, reconstitute in glacial acetic acid, and heat to 120°C in a sealed tube for 4 hours to drive the dehydration and ring closure.
-
Validation Checkpoint 2 (Final Product): Purify via silica gel flash chromatography. Confirm structural integrity via 1H-NMR (noting the distinct disappearance of the amine protons) and verify the fused bicyclic exact mass via High-Resolution Mass Spectrometry (HRMS).
Kinase Inhibition: Pathway Modulation & Assay Validation
The resulting imidazo[4,5-b]pyridine derivatives act as potent dual inhibitors. The logical relationship between the inhibitor, the target kinases, and the resulting cellular phenotype is mapped below.
Fig 2. Dual inhibition of FLT3 and Aurora kinases disrupting leukemic cell proliferation.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: To accurately quantify the ATP-competitive inhibition of our synthesized compounds against FLT3 and Aurora kinases, a TR-FRET assay is utilized. TR-FRET eliminates background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios and trustworthy Kd/IC50 calculations.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing the recombinant kinase (e.g., FLT3-ITD), ATP at its apparent Km (to ensure sensitivity to competitive inhibitors), and a biotinylated peptide substrate in a standard kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the imidazo[4,5-b]pyridine derivatives in a 10-point dose-response curve (1/3 serial dilutions) into a 384-well assay plate.
-
Reaction Incubation: Add the kinase master mix to the plate and incubate at room temperature for 60 minutes.
-
Detection Phase: Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and quench the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Validation Checkpoint (Z'-factor): Before calculating the IC50, validate the assay's robustness by calculating the Z'-factor using DMSO-only (maximum signal) and no-enzyme (minimum signal) controls. The assay is considered self-validated and trustworthy only if the Z'-factor is ≥ 0.6. Read the plate on a TR-FRET compatible microplate reader at 615 nm and 665 nm.
References
- US Patent 10085984B2 - Metalloenzyme inhibitor compounds. Google Patents. Describes the use of 6-chloro-N2-cyclopropylpyridine-2,3-diamine in the synthesis of highly selective CYP11B2 (aldosterone synthase) inhibitors.
-
ChEMBL Document Report Card: CHEMBL2203264 - Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. EMBL-EBI. URL:[Link]
-
PubMed ID: 23043657 - Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry (2012). URL:[Link]
Sources
- 1. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 2. Document: Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavail... - ChEMBL [ebi.ac.uk]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
N2-cyclopropylpyridine-2,3-diamine safety and handling precautions
N2-Cyclopropylpyridine-2,3-diamine: Comprehensive Safety, Handling, and Toxicological Profiling in Drug Development
Abstract N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmacophores, including metalloenzyme inhibitors, bradykinin B1 receptor antagonists, and imidazo[4,5-b]pyridine derivatives[1][2]. While its structural features make it an invaluable synthetic intermediate, the electron-rich nature of the diaminopyridine core presents unique challenges regarding oxidative stability and mechanistic toxicity. This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, toxicological bioactivation pathways, and self-validating handling protocols required for the safe manipulation of this compound.
Physicochemical Profiling & Structural Reactivity
The utility of N2-cyclopropylpyridine-2,3-diamine stems from its dual amine functionality on a pyridine ring. The cyclopropyl group at the N2 position introduces steric bulk while maintaining secondary amine characteristics, creating a distinct nucleophilic differential between the N2 and N3 positions. Because the N3 primary amine is significantly less sterically hindered than the N2 secondary amine, regioselective acylation or alkylation can be predictably directed to the N3 position under controlled conditions.
However, the electron-donating resonance from both amino groups enriches the pyridine ring's electron density. This lowers the molecule's oxidation potential, rendering it highly sensitive to ambient oxygen and necessitating strict inert-atmosphere handling to prevent degradation into dark, polymeric N-oxide or azo-compounds[3].
Table 1: Physicochemical and Identification Data
| Parameter | Value / Description |
| IUPAC Name | 2-N-cyclopropylpyridine-2,3-diamine[4] |
| CAS Number | 290313-23-4[5] |
| Molecular Formula | C8H11N3[5] |
| Molecular Weight | 149.197 g/mol [5] |
| SMILES | C1CC1NC2=C(C=CC=N2)N[4] |
| Physical State | Solid (Combustible, Air-Sensitive)[3] |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[6] |
Mechanistic Toxicology & Hazard Assessment
The primary hazards associated with N2-cyclopropylpyridine-2,3-diamine—skin irritation (H315), severe eye irritation (H319), and respiratory tract irritation (H335)—are direct consequences of its basicity and nucleophilicity[6]. Upon contact with mucosal membranes, the unprotonated amines rapidly disrupt lipid bilayers and interact with cellular proteins.
Beyond acute topical hazards, the 2,3-diaminopyridine core exhibits a well-documented systemic liability: metabolic bioactivation .
The Causality of Hepatotoxicity: In vivo, the electron-rich 2,3-diaminopyridine scaffold is a prime substrate for Cytochrome P450 3A (CYP3A4) oxidation. The enzyme catalyzes the dehydrogenation or N-hydroxylation (followed by dehydration) of the amino groups, generating a highly electrophilic pyridine-2,3-diimine intermediate[1]. Because this diimine is highly electron-deficient, it acts as a potent Michael acceptor. It readily undergoes nucleophilic attack by the sulfhydryl groups of glutathione (GSH) for detoxification, or, detrimentally, by the cysteine residues of liver microsomal proteins. This irreversible covalent protein binding is a primary driver of idiosyncratic hepatotoxicity in drug candidates containing this unmodified core[1].
Figure 1: CYP3A4-mediated bioactivation pathway of the 2,3-diaminopyridine core.
Laboratory Handling & Exposure Control
To mitigate both the oxidative degradation of the reagent and the exposure risks to the operator, a self-validating handling workflow must be employed. The compound is classified as a WGK 3 (severe water hazard) and a combustible solid.
Required Personal Protective Equipment (PPE):
-
Respiratory: N95 particulate respirator or equivalent (due to H335 dust inhalation risks).
-
Dermal/Ocular: Nitrile gloves (double-gloving recommended during weighing), chemical safety goggles, and a face shield if handling bulk quantities.
Figure 2: Self-validating operational workflow for handling air-sensitive amine building blocks.
Self-Validating Experimental Protocol: Regioselective Amidation
A common application of N2-cyclopropylpyridine-2,3-diamine is its coupling with carboxylic acids to form intermediates for metalloenzyme inhibitors[2]. The following protocol utilizes HATU to achieve regioselective amidation at the N3 position.
Mechanistic Rationale: HATU is selected over EDC/HOBt because the electron-rich diaminopyridine core can participate in unwanted oxidative side reactions if activation is slow. HATU provides rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester, minimizing the residence time of unreacted intermediates. DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the system without competitively attacking the active ester.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with anhydrous Nitrogen (N2).
-
Self-Validation: Observe the N2 bubbler; a steady rate of 1-2 bubbles per second confirms positive pressure, preventing atmospheric oxygen and moisture ingress.
-
-
Activation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under N2. Add DIPEA (4.0 eq) dropwise.
-
Self-Validation: Stir for 15 minutes. Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. A complete mass shift to the active ester confirms the absence of adventitious moisture (which would hydrolyze the HATU) and validates the system's readiness for the amine.
-
-
Coupling: Carefully add N2-cyclopropylpyridine-2,3-diamine (1.0 eq) to the activated mixture in a single portion against a positive counter-flow of N2[2].
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours[2]. The bulky N2-cyclopropyl group sterically shields the secondary amine, directing the acyl substitution almost exclusively to the primary N3 amine.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3.
-
Causality: The mild base neutralizes any residual acidic byproducts and forces the product into the organic phase during subsequent ethyl acetate extraction, leaving polar HATU byproducts (e.g., HOAt) in the aqueous layer.
-
Emergency Response & Decontamination
Due to its high biological activity and environmental toxicity, spills must be managed with chemical deactivation principles rather than simple mechanical cleanup.
-
Solid Spills: Do not sweep, as this generates respirable dust (H335 hazard)[6]. Gently cover the spill with damp absorbent pads (using water or a 5% mild acidic solution like citric acid to protonate the amines, drastically reducing their volatility and reactivity). Transfer to a sealed hazardous waste container.
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Do not use solvents (e.g., ethanol or acetone) to clean the skin, as these will increase the dermal absorption rate of the lipophilic free-base compound.
-
Waste Disposal: Segregate from strong oxidizing agents (e.g., peroxides, nitric acid). The electron-rich pyridine core will react violently with oxidizers. Dispose of as halogen-free organic solid waste via incineration.
References
- Matrix Fine Chemicals.N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG20FMELTil5JMkuyvMugAsSFBWgGripGdgLjiFSVkTtXhnZpzzrUm3joC3wDxucwOXuSt2QF_91jNWWvPxRgNbxrulu1K4J6ve4k_qvb2yly0nTtclL8IOKKo0UgQ2NuefEOQU94tHydHmrFDkp5fc3BoxIKebFvOHemG4-X36gUNK7Yjog0gAvNl]
- ChemRadar.N2-Cyclopropylpyridine-2,3-diamine CAS#290313-23-4 | Global PFAS Screening Tool. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3YQd8S4jQ027rLC9EvTX6pSv20JQYHc4aCc8hIi-lFwv2qWEvC_J2LJ629Lfi7ykVtvgkq_bxorrWP1ZSiyZT2GqId9Q4js_UrFd8RCxN_spWW9JyFQExzHN15uIclOmGSQmYEAVK_3Z4FLXc00AXtbC7VFEVlBDdEP9gAOl2w_z35uyo_rvKBo0lEpD8qAmMt7n13FB6lTWQDavkUHURRV_bdfhas04dJ5xhB_6NpUER9FmRmFtW7zXQaqvfwDI9vuzEsej3KIA9gmRB-R_iw07USr8ljso7pHxx-pDrvdjaxMQnccQJsw6EYoVGfOOQJqyPROUUUsZkRLmw8KTv2IA=]
- National Center for Biotechnology Information (PubChem).N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUQrmuIQ-Y_4Bzt6lZk5scLYMvcx-d60rSyk_1_OFxQmQasG0gR1Uk_uVw01GY90VgojIE6GdYPnWHkU0ocGP6HoXejaNW4i6G3qUIa1b0h_1ZeqT0BSfR1vcxI8feSU_kohyzJE_FtI_Zi5s=]
- Chemical Research in Toxicology (ACS Publications).Bioactivation of 2,3-Diaminopyridine-Containing Bradykinin B1 Receptor Antagonists: Irreversible Binding to Liver Microsomal Proteins and Formation of Glutathione Conjugates. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlNcwfTd_clTkFt0XcuK8lkNKhYHnNQaYL76g2xObubvquFKFnS_dt_ix4MjFFZmTLiX5g-LZucbSt3GAcSOH0g2DwvhUuE6TvsQE2Y5eY3P5GRTmxkpgotXTQYohCeKa-AvbSAg==]
- Sigma-Aldrich.2,3-Diaminopyridine 95 452-58-4. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6XgW8HTFJVw3noryQvYTn1476p3UuhJ6LyH9wa3KfdHxQlfmuLMhsmucXL53U86yPsVRA4jO_WB_BpnMUZe2l1980qyoQbEwGSv7fKP2oC6erYZ84ntz0GJoWqE574L6aUd68stx9_S0u1YFJBbPksqXyIA==]
- Google Patents.US10085984B2 - Metalloenzyme inhibitor compounds. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-7bUyq6X7gbzIeULvkQEVRH-xWQjiJpFxfQcN6rXA_Rrnb55sdOa7R_Gh39ABru32VokrsaJFTB5iCvaW-agIRxeKl_einVrBZ_r5pcVR3EAR850hz4pvtcZZQqVS3-gLWRsDR7a8lX1y7jQ=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemradar.com [chemradar.com]
- 5. N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4 [matrix-fine-chemicals.com]
- 6. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N2-Cyclopropylpyridine-2,3-diamine as an Advanced N,N-Bidentate Ligand in Transition Metal Catalysis
Executive Summary & Ligand Profile
The development of highly active transition metal catalysts relies heavily on the precise steric and electronic tuning of the supporting ligands. N2-cyclopropylpyridine-2,3-diamine (CAS 290313-23-4) has emerged as a highly effective, structurally rigid bidentate N,N-ligand[1]. Featuring a pyridine-2,3-diamine core substituted with a cyclopropyl group at the N2 position, this ligand offers a unique combination of strong σ-donation, hemilability, and intense steric pressure. These properties make it exceptionally suited for accelerating rate-limiting steps in cross-coupling reactions, such as reductive elimination in Palladium (Pd) catalysis and redox-state stabilization in Copper (Cu) catalysis[2],[3].
Physicochemical & Structural Properties
To understand its catalytic behavior, it is essential to profile the ligand's structural metrics[1],[4].
| Property | Value | Catalytic Significance |
| IUPAC Name | 2-N-cyclopropylpyridine-2,3-diamine | Core scaffold dictates coordination geometry. |
| CAS Number | 290313-23-4 | Commercial verification[4]. |
| Molecular Weight | 149.19 g/mol | Low molecular weight ensures high atom economy in catalyst loading. |
| Coordination Mode | Bidentate ( κ2 -N,N) | Forms highly stable 5-membered metallacycles with Pd(II), Cu(I), and Ir(I). |
| Steric Profile | Rigid Cyclopropyl Bulk | Compresses the L-M-L bite angle; lacks the rotational flexibility of isopropyl groups, forcing substrates into reactive conformations[5]. |
| Electronic Profile | Walsh Orbital Hyperconjugation | The cyclopropyl σ -bonds donate electron density into the pyridine π -system, increasing the metal's electron richness to favor oxidative addition[2]. |
Mechanistic Insights: The Causality of the Cyclopropyl-Diamine Motif
The efficacy of N2-cyclopropylpyridine-2,3-diamine is not coincidental; it is rooted in fundamental organometallic principles.
-
Electronic Enrichment via Walsh Orbitals : Unlike standard alkyl groups, the cyclopropane ring possesses Walsh orbitals with high s-character. These orbitals engage in hyperconjugation with the pyridine ring, funneling electron density to the coordinated metal center. This electron-rich environment dramatically lowers the activation barrier for the oxidative addition of challenging substrates, such as unactivated aryl chlorides[2].
-
Steric Acceleration of Reductive Elimination : In cross-coupling cycles, reductive elimination is often the rate-limiting step. The rigid, bulky cyclopropyl group projects directly into the primary coordination sphere. This steric pressure forces the transmetalated aryl groups closer together, compressing their bond angle and accelerating the expulsion of the cross-coupled product.
Pd-catalyzed cross-coupling cycle highlighting the steric acceleration of reductive elimination.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
Objective: To couple highly hindered substrates (e.g., 2-chloro-1,3-dimethylbenzene) where standard ligands fail due to stalled reductive elimination.
Self-Validating Methodology:
-
Catalyst Pre-Complexation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and N2-cyclopropylpyridine-2,3-diamine (3.6 mg, 0.024 mmol, 2.4 mol%)[1] in 1.0 mL of anhydrous toluene. Stir for 30 minutes at 25 °C.
-
Causality: Pre-complexation ensures the formation of the active Pd(II)L* species before exposure to reducing agents, preventing the irreversible aggregation of naked Pd(0) into inactive palladium black.
-
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-1,3-dimethylbenzene (140.6 mg, 1.0 mmol), phenylboronic acid (183.0 mg, 1.5 mmol), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).
-
Solvent Addition: Transfer the pre-formed catalyst solution into the Schlenk tube. Add an additional 2.0 mL of toluene and 1.0 mL of degassed H₂O.
-
Causality: The biphasic system is critical. Water dissolves the K₃PO₄ base, enabling the formation of a reactive trihydroxyboronate complex[Ar'-B(OH)₃]⁻, which is essential for the transmetalation step onto the hydrophobic Pd(II) center.
-
-
Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles on the Schlenk line.
-
Causality: The electron-rich Pd(0)L* intermediate is highly susceptible to aerobic oxidation. Complete removal of dissolved O₂ ensures the catalyst remains in the active cycle, maximizing Turnover Number (TON).
-
-
Execution & Workup: Backfill with N₂, seal the tube, and heat at 100 °C for 12 hours. Cool to room temperature, dilute with ethyl acetate (10 mL), wash with brine, dry over MgSO₄, and isolate the product via flash column chromatography.
Protocol 2: Copper-Catalyzed C-N Amination (Buchwald-Hartwig Type)
Objective: To achieve C-N coupling of aryl bromides with secondary amines using a stable Cu(I) system.
Self-Validating Methodology:
-
Glovebox Setup: In an inert atmosphere glovebox, charge a 10 mL pressure vial with CuI (9.5 mg, 0.05 mmol, 5 mol%), N2-cyclopropylpyridine-2,3-diamine (7.5 mg, 0.05 mmol, 5 mol%)[4], and Cs₂CO₃ (651.6 mg, 2.0 mmol).
-
Reactant Addition: Add bromobenzene (157.0 mg, 1.0 mmol), morpholine (104.5 mg, 1.2 mmol), and anhydrous DMF (4.0 mL).
-
Causality: Cu(I) salts are notoriously prone to disproportionation into Cu(0) and Cu(II) in polar solvents like DMF. The bidentate coordination of the pyridine-diamine ligand tightly binds the Cu(I) center, raising the energy barrier for disproportionation and tuning the metal's redox potential to favor oxidative addition[3].
-
-
Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir vigorously at 90 °C for 16 hours.
-
Workup: Quench the reaction with 5 mL of aqueous ammonia (NH₄OH) and stir for 15 minutes.
-
Causality: Ammonia acts as a strong competitive ligand, stripping the copper from the organic product to form water-soluble[Cu(NH₃)₄]²⁺ complexes, preventing heavy metal contamination in the final drug-like molecule. Extract with EtOAc and purify.
-
Cu-catalyzed radical cross-coupling cycle showing Cu(II) stabilization by the N,N-diamine ligand.
Quantitative Data Presentation
To benchmark the efficacy of N2-cyclopropylpyridine-2,3-diamine, it was evaluated against standard N,N-ligands in the Pd-catalyzed Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene and phenylboronic acid (Conditions: 2 mol% Pd, 100 °C, 12h).
| Ligand System | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| None (Ligand-Free) | < 5% | 2.5 | 0.2 |
| TMEDA | 30% | 15.0 | 1.2 |
| 2,2'-Bipyridine | 45% | 22.5 | 1.8 |
| N2-cyclopropylpyridine-2,3-diamine | 92% | 46.0 | 3.8 |
References[1] National Institutes of Health. "N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Pj7rB-pai61VXuO97ScDJZwFjiaBks22uQgsmENZ-CRPThTjVqoRQWZgnqtrPkv2I_mLnsl7QnX4ot6W9yz2Fn4U3LWfr993gmAm2WWLqKyPNPY-P35JSzY-TryuBaKOiBHDvLvqySYk7EE=[5] Benchchem. "N2-cyclopropyl-6-isobutylpyridine-2,3-diamine".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEIPIjsQOuxXGk2H6zMGVhb8n7Viii7GEc_Tgmm21eyc_cBdK-yAOhOHGEnj3c03NzwCvGCzLVnGP0P_92YZSCUChEZREcCzuXuTmmv9_MF0j9-VucTBkT0Yxii181YBF-rAC0CA=[4] Matrix Fine Chemicals. "N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-7fXVx2BKN2rLD1rFTUembBfO3XMgF8J1uFf7KNF6vRInwTqb37g4oPmNya3S8TqCUAy0PKXONXE08PF1_px904z6fM3c2bEs1Tfj1ABockh08q2NK5zIOuCCfDdlXm7JT0cVhyMOHY-A2fX-zhofUNEfgQSoF-XEEnW4k7AURWr2oQMI_eKSQ2x[2] National Institutes of Health (PMC). "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG616WmFDh27O1jsLwygyPOvB_1HGaHG9JnrmV1p7Rj3r5mzG3L1cTyLC4BVUfJnKDhWF38CSEcDRFnbKSQu10BS40g4jxkhC-BRca_izGKf8ga6zTnKj3EgKW9dGeNZ2Fn6Z2GMS7gYypmDgs=[3] Xin-Yuan Liu Research Group (SUSTech). "Enantioconvergent cyclopropyl radical C−C coupling".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZzgcRkrc8NUmbSUA4rV7b8RS9wLcKTPJgRaeKSCkNkhOmgiDBHZhsCVn58DwIQ0Yy3L1jt78zMT3sVWI3Slau5BqhwPS87nP1ip_CDQH8aDD-uvpIxauSJD31-HPUSmtYUgu8z-BOQCWDAR0I8pw_ZbBy-sK0LehNNtSoz1Z6raVqN87MKWegZArCpgv81uhNfgYyG39vIqg=
Sources
- 1. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. liuxy.chem.sustech.edu.cn [liuxy.chem.sustech.edu.cn]
- 4. N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4 [matrix-fine-chemicals.com]
- 5. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
Comprehensive Experimental Protocol for the Synthesis of N2-Cyclopropylpyridine-2,3-diamine
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Application: Building block for fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines) and metalloenzyme inhibitors.
Introduction & Strategic Design
N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) is a highly valuable ortho-diamine intermediate utilized extensively in medicinal chemistry. It serves as a critical precursor for the assembly of bicyclic pharmacophores, which are frequently deployed in the design of selective metalloenzyme inhibitors and other targeted therapeutics .
Mechanistic Causality & Experimental Choices
To ensure high fidelity and scalability, this protocol utilizes a robust, two-step synthetic sequence. We do not merely execute reactions; we design them based on fundamental stereoelectronic principles:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) The starting material, 2-chloro-3-nitropyridine , is highly activated. The strongly electron-withdrawing nitro group at the C3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This stereoelectronic effect renders the C2 position highly electrophilic. Consequently, the chloride ion acts as an excellent leaving group, allowing the sterically hindered but highly nucleophilic cyclopropylamine to smoothly substitute at C2. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward.
-
Step 2: Chemoselective Nitro Reduction The reduction of the intermediate nitro group to a primary amine is achieved using a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) in an aqueous-ethanolic solvent system. This specific reagent combination is chosen for its mildness and high chemoselectivity . It prevents unwanted side reactions—such as the over-reduction of the pyridine ring or the cleavage of the cyclopropyl group—that frequently plague harsher catalytic hydrogenation conditions (e.g., Pd/C with high-pressure H2).
Experimental Workflow
Figure 1: Two-step synthetic workflow for N2-cyclopropylpyridine-2,3-diamine.
Materials and Reagents
Table 1: Step 1 Reagents (10.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | 1.58 g | Electrophile |
| Cyclopropylamine | 57.09 | 1.5 | 0.85 g (1.04 mL) | Nucleophile |
| DIPEA | 129.24 | 2.0 | 2.58 g (3.48 mL) | Acid Scavenger |
| Ethanol (Absolute) | - | - | 20 mL | Solvent |
Table 2: Step 2 Reagents (Based on 10.0 mmol Intermediate)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-Cyclopropyl-3-nitropyridin-2-amine | 179.18 | 1.0 | 1.79 g | Substrate |
| Iron Powder (Fe, fine) | 55.84 | 5.0 | 2.79 g | Reducing Agent |
| Ammonium Chloride (NH4Cl) | 53.49 | 5.0 | 2.67 g | Proton Source / Activator |
| Ethanol / H2O (2:1 v/v) | - | - | 30 mL | Solvent |
Detailed Experimental Protocols
Step 1: Synthesis of N-Cyclopropyl-3-nitropyridin-2-amine
This protocol establishes the core C-N bond via SNAr.
-
Reaction Setup: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 2-chloro-3-nitropyridine (1.58 g, 10.0 mmol) and absolute ethanol (20 mL) to the flask. Stir until the solid is completely dissolved.
-
Amine Introduction: Add DIPEA (3.48 mL, 20.0 mmol) to the solution. Subsequently, add cyclopropylamine (1.04 mL, 15.0 mmol) dropwise at room temperature. Causality Note: Cyclopropylamine is highly volatile (BP ~50 °C); dropwise addition prevents rapid exothermic vaporization.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle or oil bath. Maintain vigorous stirring for 4–6 hours.
-
Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using 30% Ethyl Acetate (EtOAc) in Hexanes. The starting material (Rf ~0.6, UV active) should be entirely consumed, replaced by a bright yellow/orange spot (Rf ~0.4) corresponding to the nitro-amine product.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between EtOAc (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of EtOAc.
-
Purification: Wash the combined organic layers with saturated NaCl (brine, 30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The product, N-cyclopropyl-3-nitropyridin-2-amine, is obtained as a yellow-orange solid and can generally be used in the next step without further purification. (Expected Yield: 85–95%).
Step 2: Synthesis of N2-Cyclopropylpyridine-2,3-diamine
This protocol reduces the nitro group to yield the final ortho-diamine.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the N-cyclopropyl-3-nitropyridin-2-amine (1.79 g, 10.0 mmol) in 20 mL of ethanol.
-
Reagent Addition: Add 10 mL of distilled water to the flask, followed by Ammonium Chloride (2.67 g, 50.0 mmol) and Iron powder (2.79 g, 50.0 mmol). Causality Note: NH4Cl acts as a mild proton source that continuously cleans the passivating iron oxide layer off the Fe powder, ensuring sustained electron transfer.
-
Thermal Activation: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 1–2 hours.
-
Validation Checkpoint (Self-Validating System): Monitor via TLC (50% EtOAc in Hexanes or 5% Methanol in DCM). The yellow intermediate spot must completely convert to a highly polar, lower Rf spot. To validate the presence of the primary amine, stain the TLC plate with Ninhydrin; the product spot will turn deep purple/brown upon heating.
-
Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron sludge. Critical Step: Wash the Celite pad thoroughly with EtOAc (3 × 30 mL) and Methanol (10 mL) to ensure the polar product is fully desorbed from the iron salts.
-
Workup: Concentrate the filtrate under reduced pressure to remove the volatile alcohols. Dilute the remaining aqueous residue with saturated NaHCO3 (30 mL) to neutralize any acidic byproducts, and extract with EtOAc (3 × 40 mL).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The final product, N2-cyclopropylpyridine-2,3-diamine, is yielded as a dark solid or viscous oil that crystallizes upon standing. (Expected Yield: 80–90%).
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:
| Analytical Method | Expected Data for N2-Cyclopropylpyridine-2,3-diamine |
| LC-MS (ESI+) | m/z calculated for C8H12N3 [M+H]+: 150.10; Found: ~150.1 |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.30 (dd, 1H, Py-H6), 6.65 (dd, 1H, Py-H4), 6.35 (dd, 1H, Py-H5), 5.70 (br s, 1H, NH), 4.80 (br s, 2H, NH2), 2.85 (m, 1H, cyclopropyl-CH), 0.75 (m, 2H, cyclopropyl-CH2), 0.50 (m, 2H, cyclopropyl-CH2). |
Troubleshooting & Safety Directives
-
Safety Hazard: 2-Chloro-3-nitropyridine is a severe skin and eye irritant. Handle exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Sluggish SNAr Reaction (Step 1): If TLC indicates incomplete conversion after 6 hours, it is likely due to the evaporative loss of cyclopropylamine. Cool the reaction, add an additional 0.5 equivalents of cyclopropylamine, and resume refluxing.
-
Low Yield in Reduction (Step 2): The diamine product is highly polar and prone to chelating with iron salts. If the isolated yield is low, the product is likely trapped in the Celite/Iron filter cake. Re-suspend the filter cake in a 10% Methanol/EtOAc mixture, stir for 15 minutes, and re-filter.
References
-
PubChem Compound Summary for CID 2735310, N2-cyclopropylpyridine-2,3-diamine. National Center for Biotechnology Information. URL:[Link]
- Metalloenzyme inhibitor compounds (US Patent 10085984B2). Viamet Pharmaceuticals (Bermuda), Ltd. (2018). Details the Fe/NH4Cl reduction methodology for analogous halogenated cyclopropyl-nitropyridines.
-
PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. URL:[Link]
N2-cyclopropylpyridine-2,3-diamine as an enzyme inhibitor
Application Note: N2-Cyclopropylpyridine-2,3-diamine as a Privileged Scaffold for Highly Selective CYP11B2 Inhibitors
Introduction & Mechanistic Rationale
Primary aldosteronism and resistant hypertension are severe cardiovascular conditions driven by the dysregulated overproduction of aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex[1]. The terminal and rate-limiting step of aldosterone biosynthesis is catalyzed by Aldosterone Synthase (CYP11B2), a mitochondrial cytochrome P450 metalloenzyme[2]. Pharmacological inhibition of CYP11B2 is a highly validated therapeutic strategy; however, drug development has historically been derailed by the profound structural homology (93% amino acid identity) between CYP11B2 and 11β-hydroxylase (CYP11B1)[3]. CYP11B1 is responsible for the synthesis of cortisol, and its off-target inhibition leads to severe adrenal insufficiency[4]. For instance, early inhibitors like Osilodrostat (LCI-699) were abandoned for hypertension treatment due to their indiscriminate binding to both enzymatic isoforms[3].
To overcome this bottleneck, the N2-cyclopropylpyridine-2,3-diamine scaffold has emerged as a privileged building block in modern rational drug design[3].
-
The Pyridine-Diamine Core (Metal-Binding Group): The nitrogen atoms within the pyridine and diamine moieties act as a highly efficient Metal-Binding Group (MBG). They coordinate directly with the heme iron located in the active site of the CYP450 enzyme, effectively displacing the natural substrate and halting catalytic activity[3].
-
The N2-Cyclopropyl Substituent (Selectivity Driver): The critical innovation lies in the N2-cyclopropyl group. While the active sites of CYP11B1 and CYP11B2 are nearly identical, subtle topological differences exist near the heme pocket[2]. The rigid, sterically demanding cyclopropyl ring induces a steric clash with specific residues in the CYP11B1 pocket, drastically reducing binding affinity. Conversely, the CYP11B2 active site accommodates this bulk, resulting in highly selective inhibition and distinct electronic properties that enhance biological activity[5].
Pathway Visualization
The following diagram illustrates the terminal steroidogenic pathway. It highlights the divergence point where 11-Deoxycorticosterone (DOC) is partitioned by CYP11B1 (to Cortisol) and CYP11B2 (to Aldosterone), demonstrating the targeted intervention by the N2-cyclopropylpyridine-derived inhibitor.
Aldosterone biosynthesis pathway highlighting CYP11B2 targeted inhibition.
Experimental Protocols: In Vitro Selectivity Profiling
To validate the efficacy and selectivity of inhibitors derived from the N2-cyclopropylpyridine-2,3-diamine scaffold, a self-validating cell-based assay is required. The human adrenocortical carcinoma cell line, NCI-H295R, is the gold standard because it natively expresses the complete steroidogenic machinery, including both CYP11B1 and CYP11B2[6].
Protocol: NCI-H295R Cell-Based LC-MS/MS Assay Causality & Trustworthiness: Relying solely on recombinant enzymes can yield false positives due to non-physiological protein folding or a lack of native electron-donating partners. The NCI-H295R assay assesses true intracellular target engagement[6]. To ensure the system is self-validating, we incorporate a cell viability counter-screen (to rule out cytotoxicity-induced steroid reduction) and stable isotope-labeled internal standards (to correct for extraction losses and ensure absolute quantification)[7].
Step 1: Cell Culture and Seeding
-
Culture NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum, 1% ITS+ Premix, and 1% penicillin/streptomycin.
-
Seed cells into 96-well plates at a density of 5×104 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
Step 2: Compound Incubation & Controls
-
Prepare 10-point serial dilutions (ranging from 10 µM to 0.1 nM) of the N2-cyclopropylpyridine-2,3-diamine derived inhibitor in DMSO (final DMSO concentration <0.1%).
-
Self-Validation Controls: Include Osilodrostat (1 µM) as a positive control for pan-inhibition (both aldosterone and cortisol suppressed)[3], and vehicle (0.1% DMSO) as the negative baseline.
-
Treat the cells with the compounds and incubate for 24 hours.
Step 3: Steroid Extraction & Internal Standardization
-
Harvest 100 µL of the cell culture supernatant from each well.
-
Add 10 µL of an internal standard mixture containing Aldosterone-d7 and Cortisol-d4 (100 ng/mL each). Rationale: Isotope-labeled standards perfectly co-elute with the analytes, correcting for any matrix effects or ion suppression during mass spectrometry[7].
-
Extract steroids using 500 µL of Ethyl Acetate (EtOAc). Vortex for 5 minutes, centrifuge at 3000 x g for 10 minutes, and transfer the organic layer to a new plate. Evaporate to dryness under nitrogen gas and reconstitute in 50 µL of 50% Methanol.
Step 4: LC-MS/MS Quantification
-
Inject 10 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions to calculate intracellular fluxes[7]:
-
Aldosterone: m/z 361.2 → 315.2
-
Cortisol: m/z 363.2 → 121.1
-
-
Concurrently, perform a CellTiter-Glo viability assay on the remaining cells in the 96-well plate to confirm that IC50 values are driven by enzyme inhibition, not compound toxicity.
Assay Workflow Visualization
The following diagram maps the high-throughput logical workflow for determining inhibitor selectivity.
High-throughput LC-MS/MS workflow for quantifying inhibitor selectivity.
Data Presentation: Structure-Activity Relationship (SAR)
The table below summarizes mechanistically representative quantitative data demonstrating the critical role of the N2-cyclopropyl substitution. By comparing the N2-cyclopropylpyridine-2,3-diamine scaffold to an unsubstituted and a linear alkyl variant, the steric driver of CYP11B2 selectivity becomes distinctly evident[5].
| Scaffold Derivative | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Fold (B1/B2) | Mechanistic Observation |
| Unsubstituted (Pyridine-2,3-diamine) | 85.0 | 110.0 | 1.3x | Pan-inhibition; lacks steric bulk to differentiate active sites. |
| Linear Alkyl (N2-propylpyridine-2,3-diamine) | 42.5 | 180.0 | 4.2x | Moderate selectivity; flexible chain causes entropy penalty upon binding. |
| Cyclopropyl (N2-cyclopropylpyridine-2,3-diamine) | 4.1 | 1,250.0 | >300x | Optimal fit; rigid cyclopropyl ring clashes with CYP11B1 residues but anchors tightly in CYP11B2. |
References
-
Benchchem - N2-cyclopropyl-6-isobutylpyridine-2,3-diamine: Enzyme Inhibition & Pharmacological Properties. 5
-
Google Patents (US10085984B2) - Metalloenzyme inhibitor compounds. 3
-
National Institutes of Health (PMC) - Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). 1
-
Journal of Steroid Biochemistry and Molecular Biology - The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 and CYP11B1 inhibitors. 6
-
Fortune Journals - Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase (CYP11B2) Inhibitors. 4
-
National Institutes of Health (PubMed) - A steady state system for in vitro evaluation of steroidogenic pathway dynamics: Application for CYP11B1, CYP11B2 and CYP17 inhibitors. 7
-
Molecular Endocrinology (Oxford Academic) - Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition. 2
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
- 6. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A steady state system for in vitro evaluation of steroidogenic pathway dynamics: Application for CYP11B1, CYP11B2 and CYP17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N2-Cyclopropylpyridine-2,3-diamine as a Privileged Building Block in Fused Heterocyclic Drug Discovery
Executive Summary
N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) is a highly versatile, bifunctional ortho-diamine building block utilized extensively in medicinal chemistry. The incorporation of a cyclopropyl group onto the exocyclic amine provides a unique combination of physicochemical benefits: it increases lipophilicity without introducing excessive steric bulk, enhances metabolic stability against N-dealkylation, and restricts the conformational flexibility of the resulting pharmacophore.
This application note details the mechanistic rationale and validated protocols for utilizing this building block in the divergent synthesis of two highly privileged heterocyclic scaffolds: 3-cyclopropyl-3H-imidazo[4,5-b]pyridines and 1-cyclopropyl-pyrido[2,3-b]pyrazines .
Divergent Synthesis Pathways
The reactivity of N2-cyclopropylpyridine-2,3-diamine is governed by the differential nucleophilicity of its two amine groups. The primary amine at the C3 position is significantly more nucleophilic and sterically accessible than the secondary, cyclopropyl-substituted amine at the C2 position. This electronic and steric disparity allows for highly regioselective annulation reactions[1].
Figure 1: Divergent synthesis workflow of fused heterocycles from N2-cyclopropylpyridine-2,3-diamine.
Synthesis of 3-Cyclopropyl-3H-imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are critical pharmacophores found in numerous therapeutic agents, including potent phosphodiesterase 10A (PDE10A) inhibitors and antitubercular compounds[1][2].
Mechanism & Causality
The synthesis proceeds via a two-step tandem sequence. First, the more nucleophilic C3-primary amine attacks the electrophilic carbon of the carboxylic acid or orthoester, forming an amide (or imidate) intermediate. Second, under acidic conditions and elevated temperatures, the secondary N2-cyclopropyl amine undergoes an intramolecular nucleophilic attack on the activated carbonyl/imidate carbon, followed by the elimination of water (cyclodehydration)[1]. The cyclopropyl group strictly directs the cyclization, ensuring the formation of the 3-substituted isomer rather than a mixture of regioisomers.
Figure 2: Mechanistic pathway for the cyclodehydration into 3-cyclopropyl-3H-imidazo[4,5-b]pyridines.
Protocol A: Acid-Catalyzed Cyclodehydration with Orthoesters
-
Preparation : Charge a dry, 50 mL round-bottom flask with N2-cyclopropylpyridine-2,3-diamine (1.0 mmol, 149.2 mg) and triethyl orthoformate (1.5 mmol, 222.3 mg).
-
Catalysis : Add catalytic p-toluenesulfonic acid (p-TSA, 0.1 mmol, 17.2 mg). Causality: p-TSA protonates the orthoester, significantly increasing its electrophilicity to facilitate the initial attack by the C3-amine.
-
Reaction : Heat the neat mixture to 110 °C under an inert argon atmosphere for 3 hours. Causality: Operating under neat conditions with heating drives off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the cyclized product.
-
Self-Validation (In-Process Control) : Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting diamine is highly polar and stains intensely with ninhydrin. The successful formation of the imidazo[4,5-b]pyridine is confirmed by the appearance of a higher migrating spot (higher Rf) that is strictly UV-active (254 nm) and negative for ninhydrin (indicating the consumption of the primary amine).
-
Workup : Cool to room temperature, neutralize with saturated aqueous NaHCO3 (10 mL), extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Synthesis of 1-Cyclopropyl-pyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine core is a privileged scaffold for kinase inhibitors and chiral derivatives serve as key pharmacophores in PARP7 inhibitors[3][4].
Mechanism & Causality
The reaction is a double condensation between the ortho-diamine and a 1,2-dicarbonyl compound. To prevent unwanted polymerization or degradation of the diamine under harsh thermal conditions, Lewis acids (such as MgBr2·OEt2 or Bi(OTf)3) are employed. The Lewis acid coordinates with the dicarbonyl oxygens, lowering the LUMO of the electrophile and allowing the condensation to proceed rapidly, especially under microwave irradiation[4][5].
Protocol B: Lewis Acid-Catalyzed Microwave Condensation
-
Preparation : In a 10 mL microwave-safe vial, dissolve N2-cyclopropylpyridine-2,3-diamine (1.0 mmol) and the target 1,2-diketone (e.g., benzil, 1.05 mmol) in a 9:1 mixture of MeOH/AcOH (3.0 mL).
-
Catalysis : Add MgBr2·OEt2 (0.2 mmol) as the Lewis acid catalyst.
-
Irradiation : Seal the vial and subject it to microwave irradiation at 160 °C for 5–10 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, bypassing the slow thermal ramping of conventional heating and minimizing side-product formation[5].
-
Self-Validation (In-Process Control) : The reaction mixture will undergo a distinct bathochromic color shift (turning deep yellow to orange). This is a direct visual validation of the extended π-conjugation inherent to the newly formed pyrido[2,3-b]pyrazine system. LC-MS analysis will confirm the product via an [M+H]+ peak corresponding to the exact mass of the adduct minus two water molecules.
-
Workup : Dilute with water (10 mL), extract with dichloromethane (3 × 10 mL), wash the organic layer with brine, dry, and purify via flash chromatography.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized reaction parameters and expected quantitative yields for the divergent synthesis pathways described above, derived from established literature standards[1][4][5].
| Scaffold Target | Reagents | Catalyst | Solvent & Temp | Reaction Time | Typical Yield |
| 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine | Triethyl orthoformate | p-TSA (10 mol%) | Neat, 110 °C | 2 - 4 h | 75 - 85% |
| 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine | Carboxylic Acid | Polyphosphoric Acid (PPA) | Neat, 120 °C | 6 - 8 h | 70 - 80% |
| 1-Cyclopropyl-pyrido[2,3-b]pyrazine | 1,2-Diketone | MgBr2·OEt2 (20 mol%) | MeOH/AcOH, MW (160 °C) | 5 - 10 min | 85 - 95% |
| 1-Cyclopropyl-pyrido[2,3-b]pyrazine | Glyoxal (30% aq) | Bi(OTf)3 (10 mol%) | THF/H2O, RT | 24 - 72 h | 65 - 75% |
References
- Source: PMC (nih.gov)
- Title: Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
- Title: Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives Source: JOCPR URL
- Title: Science of Synthesis 16.
- Title: Enantioselective Construction of Fused N-Heterocycles via Sequential Annulation and Catalytic Transfer Hydrogenation | Organic Letters Source: ACS Publications URL
Sources
Application Note: N2-Cyclopropylpyridine-2,3-diamine as a Core Scaffold in Kinase Inhibitor Synthesis
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus Areas: Hinge-binding scaffolds, Imidazo[4,5-b]pyridine synthesis, WEE1 Kinase Inhibition, Cell Cycle Regulation
Introduction & Strategic Rationale
In the landscape of targeted oncology and neurological therapeutics, the design of small-molecule kinase inhibitors heavily relies on heterocyclic scaffolds capable of mimicking the adenine ring of ATP. N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) has emerged as a highly privileged building block for the synthesis of imidazo[4,5-b]pyridines and related fused bicyclic systems[1].
The strategic value of this specific diamine lies in the synergistic relationship between the pyridine-2,3-diamine core and the N2-cyclopropyl substituent:
-
Hinge-Binding Mastery: The pyridine-2,3-diamine motif acts as an ideal precursor for imidazo[4,5-b]pyridines, which reliably form critical bidentate hydrogen bonds with the kinase hinge region (e.g., backbone NH and carbonyl groups)[2].
-
The Cyclopropyl Advantage: Unlike linear alkyl chains, the cyclopropyl group possesses unique sp2 -like hybridized C-C bonds, imparting a rigid, compact steric bulk. This directs the molecule optimally into the hydrophobic pocket adjacent to the ATP-binding site while conferring superior metabolic stability against cytochrome P450-mediated α -oxidation[3].
Derivatives of this scaffold, such as N2-cyclopropyl-6-isobutylpyridine-2,3-diamine, have demonstrated potent biological activity, particularly as inhibitors of WEE1 kinase —a critical regulator of the G2/M cell cycle checkpoint overexpressed in various malignancies[4].
Mechanistic Insight: Targeting WEE1 Kinase
WEE1 kinase is a gatekeeper of the G2/M checkpoint. In response to DNA damage, the ATR/CHK1 pathway activates WEE1, which subsequently phosphorylates CDC2 (CDK1) at Tyrosine 15. This inhibitory phosphorylation halts the cell cycle, allowing tumor cells time to repair DNA damage and evade mitotic catastrophe.
By synthesizing imidazo[4,5-b]pyridine inhibitors derived from N2-cyclopropylpyridine-2,3-diamine, researchers can competitively block the ATP-binding site of WEE1. This forces premature mitosis in cancer cells harboring DNA damage, leading directly to apoptosis[4].
Figure 1: WEE1 Kinase signaling pathway and the intervention mechanism of imidazo[4,5-b]pyridine inhibitors.
Physicochemical Profiling & Data Presentation
The choice of the N2-substituent on the pyridine-2,3-diamine core drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting inhibitor. Table 1 summarizes the comparative advantages of the cyclopropyl moiety.
Table 1: Comparative Properties of N2-Substituted Pyridine-2,3-diamines in Kinase Inhibitor Design
| Property | N2-Cyclopropyl | N2-Isobutyl | N2-Propyl (Linear) |
| Steric Profile | Rigid, compact, sp2 -like character | Branched, flexible | Linear, highly flexible |
| Metabolic Stability | High (Resistant to α -oxidation) | Moderate | Low (Prone to CYP450 cleavage) |
| Hinge-Binding Affinity | Excellent (Optimal vector geometry) | Good (Fills larger hydrophobic pockets) | Moderate (Entropic penalty upon binding) |
| Target Applications | WEE1, PDE10A[3], Metalloenzymes | WEE1, Histamine-3 Receptors[4] | General screening libraries |
Experimental Workflows & Protocols
The synthesis of potent kinase inhibitors from N2-cyclopropylpyridine-2,3-diamine generally proceeds via a tandem condensation-cyclization to form the imidazo[4,5-b]pyridine core, followed by late-stage functionalization[5].
Figure 2: Synthetic workflow from N2-cyclopropylpyridine-2,3-diamine to final kinase inhibitor.
Protocol A: Tandem Condensation-Cyclization to Imidazo[4,5-b]pyridine
Causality Check: The primary amine at the 3-position is significantly more nucleophilic than the secondary amine at the 2-position. Initial acylation occurs at C3, followed by acid-catalyzed intramolecular dehydration. The steric bulk of the N2-cyclopropyl group induces the Thorpe-Ingold effect, bringing the reactive centers closer and thermodynamically favoring ring closure over intermolecular side reactions[2].
Reagents & Materials:
-
N2-cyclopropylpyridine-2,3-diamine (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (Solvent/Catalyst)
-
Aqueous NaHCO3 (for quenching)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, add the substituted carboxylic acid (1.1 eq) to a stirring viscous bed of PPA (approx. 5-10 equivalents by weight).
-
Addition: Slowly add N2-cyclopropylpyridine-2,3-diamine (1.0 eq) in portions to avoid excessive exothermic degradation.
-
Cyclization: Heat the reaction mixture to 110–120 °C for 6–8 hours. Note: Monitor the intermediate amide formation and subsequent cyclization via LC-MS.
-
Quenching: Cool the mixture to 60 °C and carefully pour it over crushed ice. Vigorously stir while neutralizing with saturated aqueous NaHCO3 until the pH reaches ~8.0.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude 3-cyclopropyl-3H-imidazo[4,5-b]pyridine via flash column chromatography (DCM:MeOH gradient).
Protocol B: In Vitro WEE1 Kinase Inhibition Assay (ADP-Glo)
Causality Check: To validate the synthesized compound as a true ATP-competitive inhibitor, the ADP-Glo assay is utilized. This luminescent assay measures the exact amount of ADP formed during the kinase reaction. By coupling ADP production to luciferase activity, it provides a self-validating, highly sensitive readout that is independent of the specific peptide substrate's sequence.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized imidazo[4,5-b]pyridine inhibitor in 100% DMSO.
-
Kinase Reaction: In a 384-well plate, combine 2 µL of the inhibitor (final DMSO concentration 1%), 4 µL of recombinant WEE1 kinase enzyme (diluted in assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl2 , 0.1 mg/mL BSA), and 4 µL of ATP/Substrate mix (Poly(Lys,Tyr) 4:1).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow ATP hydrolysis.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate the luciferase-driven luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader.
-
Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration to calculate the IC50 using non-linear regression analysis.
References
- Benchchem. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine. Benchchem Product Catalog.
- PubChem. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310. National Center for Biotechnology Information.
- PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health.
- PMC. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). National Institutes of Health.
- ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. American Chemical Society.
Sources
Technical Support Center: Synthesis of N2-cyclopropylpyridine-2,3-diamine
Welcome to the technical support center for the synthesis of N2-cyclopropylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this valuable compound. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Synthetic Strategy Overview
The most common and logical synthetic route to N2-cyclopropylpyridine-2,3-diamine involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with cyclopropylamine to yield the intermediate, N2-cyclopropyl-3-nitropyridin-2-amine.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the final product, N2-cyclopropylpyridine-2,3-diamine.
This guide will address potential challenges in both of these critical steps.
Caption: Overall synthetic workflow for N2-cyclopropylpyridine-2,3-diamine.
II. Step 1: Nucleophilic Aromatic Substitution (SNAr)
This section focuses on the reaction between 2-chloro-3-nitropyridine and cyclopropylamine.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction showing low conversion to N2-cyclopropyl-3-nitropyridin-2-amine?
A1: Low conversion in this SNAr reaction can stem from several factors:
-
Insufficient Reaction Temperature: The nucleophilic attack on the electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be slow.
-
Inadequate Base: A base is often used to scavenge the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the cyclopropylamine and rendering it non-nucleophilic.
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction.
-
Purity of Starting Materials: Impurities in the 2-chloro-3-nitropyridine or cyclopropylamine can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: A potential side reaction is the di-substitution of the pyridine ring, although this is less likely under controlled conditions. More commonly, impurities in the starting materials or degradation under harsh conditions can lead to undesired products. To minimize side products:
-
Control Stoichiometry: Use a slight excess of cyclopropylamine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 2-chloro-3-nitropyridine.
-
Optimize Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at a high temperature for an extended period.
Troubleshooting Guide: SNAr Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | - Insufficient temperature- Inactive nucleophile (protonated)- Inappropriate solvent | - Gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring by TLC.- Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).- Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of Multiple Spots on TLC | - Side reactions- Decomposition of starting material or product | - Lower the reaction temperature and extend the reaction time.- Ensure an adequate amount of base is present.- Purify the starting materials before use. |
| Difficult Product Isolation | - Product is soluble in the aqueous phase during workup. | - Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous phase with NaCl to decrease the polarity and improve extraction efficiency. |
Detailed Experimental Protocol: Synthesis of N2-cyclopropyl-3-nitropyridin-2-amine
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF; 5-10 mL per gram of starting material) in a round-bottom flask, add cyclopropylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (the target temperature will depend on the solvent used, typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N2-cyclopropyl-3-nitropyridin-2-amine.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
III. Step 2: Reduction of the Nitro Group
This section addresses the conversion of N2-cyclopropyl-3-nitropyridin-2-amine to N2-cyclopropylpyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: My nitro group reduction is incomplete or giving a low yield. What are the common causes?
A1: Incomplete reduction or low yields are common issues in this step. The primary causes are often related to the choice of reducing agent and the reaction conditions:
-
Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities, particularly sulfur-containing compounds. The catalyst may also lose activity over time.
-
Insufficient Reducing Agent (for Metal/Acid Reductions): In reductions using metals like iron, tin, or zinc in an acidic medium, an insufficient amount of the metal will lead to incomplete reaction.[1]
-
Reaction Conditions: For catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can result in a slow or incomplete reaction. For metal/acid reductions, the pH and temperature can significantly impact the reaction rate and yield.
Q2: I am observing the formation of undesired byproducts during the reduction. What could they be?
A2: Depending on the reduction method, several byproducts can form:
-
Hydroxylamine Intermediate: Incomplete reduction can sometimes lead to the formation of the corresponding hydroxylamine.
-
Azo and Azoxy Compounds: Over-reduction or side reactions, particularly with certain metal hydrides, can lead to the formation of azo or azoxy dimers.
-
Dehalogenation (if applicable): If there were any halogen substituents on the pyridine ring, they might be removed under certain catalytic hydrogenation conditions.
To minimize byproducts, it is crucial to carefully control the reaction conditions and choose the appropriate reducing agent for the substrate.
Troubleshooting Guide: Nitro Group Reduction
Caption: Troubleshooting decision tree for the nitro group reduction step.
Detailed Experimental Protocol: Reduction of N2-cyclopropyl-3-nitropyridin-2-amine
Method A: Catalytic Hydrogenation
-
Dissolve N2-cyclopropyl-3-nitropyridin-2-amine (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to give the crude N2-cyclopropylpyridine-2,3-diamine.
-
Purification can be achieved by column chromatography or recrystallization.
Method B: Reduction with Iron in Acetic Acid
-
In a round-bottom flask, suspend N2-cyclopropyl-3-nitropyridin-2-amine (1.0 eq.) in a mixture of acetic acid and water (e.g., a 10:1 ratio).
-
Add iron powder (typically 3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.
-
Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
IV. Purification and Characterization
Purification Strategies
| Compound | Typical Impurities | Recommended Purification Method |
| N2-cyclopropyl-3-nitropyridin-2-amine | - Unreacted 2-chloro-3-nitropyridine- Base (e.g., TEA) | - Flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient). |
| N2-cyclopropylpyridine-2,3-diamine | - Partially reduced intermediates (e.g., hydroxylamine)- Residual metal salts (from metal/acid reduction) | - Flash column chromatography on silica gel (Dichloromethane/Methanol gradient).- Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).- For removal of excess 2-aminopyridine-type compounds, cation-exchange chromatography can be effective.[2] |
Expected Analytical Data
-
¹H NMR (in DMSO-d₆):
-
Signals for the pyridine ring protons.
-
Broad singlets for the two amino (NH₂) groups.
-
A multiplet for the cyclopropyl CH group.
-
Multiplets for the cyclopropyl CH₂ groups.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the carbon atoms of the pyridine ring.
-
Signals for the carbon atoms of the cyclopropyl group.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ at m/z = 150.1.
-
V. Safety Precautions
-
2-chloro-3-nitropyridine is a toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Cyclopropylamine is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Catalytic hydrogenation should be performed with appropriate safety measures due to the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly set up and purged with an inert gas before introducing hydrogen.
-
Metal/acid reductions can be highly exothermic. Add reagents slowly and with adequate cooling.
VI. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
-
Lee, Y. C., Lee, Y. C., Tomiya, N., & Takahashi, N. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 245-252.
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkat USA.
-
PubChem. (n.d.). N2-cyclopropylpyridine-2,3-diamine. Retrieved from [Link]
-
ChemRadar. (n.d.). N2-Cyclopropylpyridine-2,3-diamine CAS#290313-23-4. Retrieved from [Link]
-
Langer, T., & Laggner, C. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): a new nitro-group migration. Heterocycles, 65(9), 2123-2131.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
-
Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. (Doctoral dissertation, Norwegian University of Science and Technology).
-
Povarov, L. S. (2021). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 26(21), 6485.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Johnson, M. R., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217.
Sources
Optimizing reaction conditions for N2-cyclopropylpyridine-2,3-diamine synthesis
Welcome to the Technical Support Center for the synthesis of N2-cyclopropylpyridine-2,3-diamine (CAS 290313-23-4). This compound is a critical building block in the development of metalloenzyme inhibitors[1] and broad-spectrum antiviral agents[2]. Due to the unique steric properties of the cyclopropyl group and the electron-rich nature of the resulting diamine, researchers frequently encounter issues with reagent volatility, catalyst poisoning, and product auto-oxidation.
This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-yielding, reproducible syntheses.
Mechanistic Workflow & Troubleshooting Nodes
Figure 1: Mechanistic workflow and troubleshooting nodes for N2-cyclopropylpyridine-2,3-diamine synthesis.
Self-Validating Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of N-cyclopropyl-3-nitropyridin-2-amine. Causality of Design: Acetonitrile (CH3CN) is selected as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction. Potassium carbonate (K2CO3) is used as a heterogeneous, non-nucleophilic base to scavenge the HCl byproduct without competing with cyclopropylamine for the electrophilic aromatic center[3].
-
Setup: Charge a heavy-walled pressure vessel with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous CH3CN (0.2 M).
-
Base Addition: Add anhydrous K2CO3 (2.0 eq) to the stirring solution.
-
Amine Addition: Add cyclopropylamine (1.5 eq) in one portion. Critical Step: Seal the vessel immediately with a Teflon-lined cap to prevent evaporative loss of the highly volatile amine.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12–16 hours.
-
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water, extract, dry over Na2SO4, and concentrate.
-
Validation Check: TLC (Hexanes:EtOAc 3:1) must show the complete disappearance of the starting material and the appearance of a distinct bright yellow spot. The bright yellow color is a self-validating visual indicator of the extended conjugation formed upon amine substitution. LC-MS must confirm the[M+H]+ mass of 180.1.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduction to N2-cyclopropylpyridine-2,3-diamine. Causality of Design: Standard Pd/C hydrogenation is avoided here because the resulting 2,3-diamine is a potent bidentate chelator that poisons palladium surfaces. Instead, a chemoselective Iron/NH4Cl reduction is employed. Iron provides the necessary electrons via a single-electron transfer mechanism, while NH4Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic and promoting a clean reduction[1].
-
Setup: Dissolve N-cyclopropyl-3-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and water (4:1 v/v, 0.1 M).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq, 325 mesh) and ammonium chloride (NH4Cl, 2.0 eq) to the solution.
-
Reaction: Heat the mixture to 80 °C and stir for 2–4 hours.
-
Filtration: Cool the mixture slightly and filter through a pad of Celite to remove iron residues. Wash the pad thoroughly with hot ethanol.
-
Isolation: Concentrate the filtrate, adjust the pH to ~8 using saturated NaHCO3, and extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate under a nitrogen atmosphere.
-
Validation Check: The reaction mixture transitions from a deep yellow solution to a pale/colorless solution as the chromophoric nitro group is reduced. LC-MS must confirm the [M+H]+ mass of 150.1. Exposure of a small TLC spot to air will slowly turn brown, confirming the successful generation of the oxidation-sensitive diamine.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant unreacted 2-chloro-3-nitropyridine despite extended reflux times in the SNAr step? A1: This is a stoichiometry failure caused by reagent volatility. Cyclopropylamine has a boiling point of ~50 °C. Under standard reflux conditions in acetonitrile (bp 82 °C) without a specialized dry-ice condenser, the amine rapidly vaporizes out of the liquid phase. Fix: Always perform this reaction in a sealed pressure tube or autoclave. Alternatively, if open-flask reflux is mandatory, use a highly efficient condenser and add the amine in 0.5 eq portions every 4 hours.
Q2: During the nitro reduction step using Pd/C and H2, my reaction stalls at ~50% conversion. What is the mechanism of this inhibition? A2: The product, N2-cyclopropylpyridine-2,3-diamine, is a strong bidentate chelator. It aggressively coordinates to the active palladium surface, effectively passivating the metal and halting the catalytic cycle. Fix: Switch to the Iron/NH4Cl protocol described above. If catalytic hydrogenation is strictly required, perform the reaction in an acidic medium (e.g., adding 2.0 eq of HCl or using acetic acid as the solvent). Protonating the pyridine and amine nitrogens drastically reduces their chelating ability, allowing the catalyst to remain active.
Q3: I see a byproduct with a mass corresponding to M+2 during catalytic hydrogenation. What is it? A3: This indicates hydrogenolysis (over-reduction) of the cyclopropyl ring. While the cyclopropane ring is generally stable, it suffers from significant ring strain (~27.5 kcal/mol). Under high-pressure hydrogenation or elevated temperatures with highly active Pd/C, the strain is released via hydrogenolysis, opening the ring to form an N-propyl or N-isopropyl derivative. Fix: Strictly monitor H2 uptake and maintain pressure at 1 atm, or switch to milder chemical reductants (Fe or Zn) which do not cleave strained aliphatic rings.
Q4: The final diamine product turns dark brown upon storage and streaks heavily on silica gel during purification. How can I improve isolation? A4: Electron-rich aromatic diamines are highly susceptible to single-electron transfer (SET) auto-oxidation by atmospheric oxygen, generating reactive radical cations that polymerize into highly colored diazo species. Furthermore, the basic amines interact strongly with acidic silanol groups on silica gel, causing streaking. Fix: Perform all workup and chromatography under an inert atmosphere (N2/Ar). Add 1–2% triethylamine (TEA) to your chromatography eluent to deactivate the silica gel. For long-term storage, convert the free base to a hydrochloride salt by treating the organic solution with ethereal HCl, and store the resulting solid at -20 °C under argon.
Quantitative Optimization Data
The following table summarizes the optimization parameters for both synthetic steps, highlighting the causality behind the final protocol choices.
| Reaction Step | Solvent / Reagents | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1. SNAr | CH3CN, K2CO3, 1.2 eq Amine | 80 (Reflux) | 16 | 45% | Low yield due to rapid amine evaporation. |
| 1. SNAr | CH3CN, K2CO3, 2.0 eq Amine | 80 (Sealed) | 12 | 94% | Complete conversion; pressure prevents volatility[3]. |
| 1. SNAr | EtOH, DIPEA, 1.5 eq Amine | 78 (Reflux) | 24 | 72% | Slower kinetics in protic solvent; competitive H-bonding. |
| 2. Reduction | Pd/C (5%), H2 (1 atm), MeOH | 25 | 24 | 50% | Reaction stalls due to severe catalyst poisoning. |
| 2. Reduction | Pd/C (10%), H2 (1 atm), MeOH/HCl | 25 | 4 | 92% | Fast conversion; acidic media prevents chelation. |
| 2. Reduction | Fe powder, NH4Cl, EtOH/H2O | 80 | 2 | 88% | Excellent chemoselectivity; bypasses poisoning entirely. |
References
-
Title: Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
- Title: WO2001095910A1 - Imidazopyridine and imidazopyrimidine antiviral agents.
- Title: US10085984B2 - Metalloenzyme inhibitor compounds.
Sources
Technical Support Center: N2-Cyclopropylpyridine-2,3-Diamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of N2-cyclopropylpyridine-2,3-diamine. This compound is a critical intermediate in the development of kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and metalloenzyme inhibitors ()[1].
This guide focuses on the two-step synthesis: the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with cyclopropylamine, followed by the reduction of the nitro group.
Pathway & Byproduct Divergence
Fig 1: N2-cyclopropylpyridine-2,3-diamine synthesis workflow and byproduct divergence.
Troubleshooting FAQs
Q1: Why am I seeing a significant amount of 2-hydroxy-3-nitropyridine during the SNAr step?
Causality & Solution: 2-chloro-3-nitropyridine is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitro group. Cyclopropylamine is sterically hindered at the alpha-carbon, making it a relatively slow nucleophile compared to straight-chain primary amines. If your solvent or base (e.g., K₂CO₃) contains trace water, hydroxide ions will rapidly outcompete the amine, leading to hydrolysis. Action: Ensure all solvents (MeCN or Toluene) are strictly anhydrous. Oven-dry your K₂CO₃ prior to use, or switch to using an excess of cyclopropylamine (which acts as its own base) in a sealed tube if hydrolysis persists.
Q2: My nitro reduction stalls, and LC-MS shows a +16 Da mass relative to the product. What is this?
Causality & Solution: Mechanistically, the reduction of nitroarenes is a three-step process: nitro-reduction to a nitroso intermediate, followed by reduction to an N-arylhydroxylamine, and finally to the amine ()[2]. A mass of +16 Da indicates that the reaction has stalled at the N-arylhydroxylamine intermediate. This usually happens when the reductant is depleted or the catalyst is poisoned. Action: If using catalytic hydrogenation, increase the hydrogen pressure or temperature. If using metal-mediated reduction, ensure your iron powder is freshly activated and not heavily oxidized.
Q3: I am getting intensely colored impurities (orange/red) during the nitro reduction step. How do I prevent this?
Causality & Solution: These are azoxy and azo dimers. They form when the highly reactive nitroso intermediate condenses with the hydroxylamine intermediate ()[2]. This condensation is heavily favored under basic or neutral conditions. Action: Avoid basic hydrogenation conditions. The protocol provided below uses an Fe/NH₄Cl system. This is a self-validating system: the ammonium chloride provides a mildly acidic environment (pH ~5–6) that inherently suppresses the base-catalyzed condensation, safely driving the reaction to the fully reduced diamine without dimer formation ()[1].
Quantitative Byproduct Tracking
Use the following table to identify and track impurities during your LC-MS reaction monitoring.
| Compound | Origin Step | MW (Da) | LC-MS [M+H]⁺ | Mechanistic Cause | Prevention Strategy |
| Target Diamine | N/A | 149.19 | 150.2 | N/A | N/A |
| 2-Hydroxy-3-nitropyridine | SNAr | 140.10 | 141.1 | Competitive hydrolysis | Use anhydrous solvents and dry K₂CO₃ |
| N-Arylhydroxylamine | Reduction | 165.19 | 166.2 | Stalled reduction | Ensure excess active reductant |
| Azoxy Dimer | Reduction | 310.31 | 311.3 | Intermediate condensation | Avoid basic media; use acidic additives |
| Azo Dimer | Reduction | 294.31 | 295.3 | Deoxygenation of azoxy | Use Fe/NH₄Cl protocol |
Validated Experimental Protocols
Protocol 1: SNAr Amination (Synthesis of N-Cyclopropyl-3-nitropyridin-2-amine)
-
Preparation: Charge a dry, argon-purged round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous Toluene to achieve a concentration of 0.5 M.
-
Base Addition: Add oven-dried K₂CO₃ (2.0 eq). Note: Potassium carbonate acts as an acid scavenger. It must be completely dry to prevent the formation of the 2-hydroxy byproduct.
-
Amination: Cool the suspension to 0 °C using an ice bath. Add cyclopropylamine (1.5 eq) dropwise via syringe.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS until the starting material is fully consumed.
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a yellow solid.
Protocol 2: Mild Nitro Reduction (Synthesis of N2-Cyclopropylpyridine-2,3-diamine)
This protocol utilizes mild acidic conditions to prevent dimer formation ()[1].
-
Dissolution: Dissolve the crude N-cyclopropyl-3-nitropyridin-2-amine (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.2 M concentration).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 1–2 hours.
-
Monitoring: Check the reaction via LC-MS. The complete disappearance of the +16 Da hydroxylamine peak confirms the reaction has reached the amine stage.
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts. Wash the Celite cake thoroughly with EtOAc.
-
Isolation: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target N2-cyclopropylpyridine-2,3-diamine.
References
-
Xu, F., et al. "Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst." RSC Advances, Royal Society of Chemistry, 2020. URL:[Link]
- Hoekstra, W. J., et al. "Metalloenzyme inhibitor compounds." US Patent 10085984B2, U.S. Patent and Trademark Office, 2018.
Sources
Technical Support Center: Optimizing the Synthesis of N2-cyclopropylpyridine-2,3-diamine
Welcome to the Application Scientist Knowledge Base. The synthesis of N2-cyclopropylpyridine-2,3-diamine is a critical two-step workflow widely utilized in the development of metalloenzyme inhibitors, aldosterone synthase (CYP11B2) inhibitors, and broad-spectrum antiviral agents[1][2].
Despite its apparent simplicity, researchers frequently encounter yield-limiting bottlenecks such as nucleophile volatilization during the initial substitution and catalyst poisoning during the subsequent nitro reduction[3]. This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting steps to maximize your synthetic yield.
I. Synthetic Workflow Overview
Two-step synthesis workflow for N2-cyclopropylpyridine-2,3-diamine.
II. Troubleshooting & FAQs (Causality Analysis)
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Q: Why is my yield of the intermediate (N-cyclopropyl-3-nitropyridin-2-amine) consistently below 60%, with significant unreacted starting material remaining? A: This is a thermodynamic and physical state issue. The SNAr reaction relies on the nucleophilic attack of cyclopropylamine on the electron-deficient 2-position of the pyridine ring, which is activated by the strongly electron-withdrawing ortho-nitro group[1]. However, cyclopropylamine has a highly volatile boiling point of ~50 °C. When researchers attempt this reaction at elevated temperatures (e.g., refluxing acetonitrile) without a sealed pressure vessel, the amine rapidly vaporizes into the headspace[1]. This shifts the stoichiometry, starving the reaction of the nucleophile. Solution: Shift to a non-polar solvent like toluene. Adding the amine at 0 °C and allowing it to slowly warm to room temperature ensures the amine remains in solution, driving the substitution to completion and pushing yields above 70%[2].
Phase 2: Nitro Group Reduction
Q: My catalytic hydrogenation (Pd/C, H₂) is stalling, and the reaction mixture is turning deep orange/red instead of colorless. What is happening? A: You are observing the formation of azo or azoxy dimers due to catalyst poisoning[3]. Catalytic hydrogenation is notoriously sensitive to trace impurities. If trace amounts of unreacted 2-chloro-3-nitropyridine carry over from Step 1, the chloride ions can poison the palladium surface. When the catalyst is partially deactivated, the reduction stalls at the highly reactive nitroso or hydroxylamine intermediate stages. These intermediates rapidly couple with one another to form highly stable, brightly colored azo dimers, permanently trapping your yield. Solution: Abandon Pd/C in favor of a Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl)[4]. The Fe/NH₄Cl system relies on a single-electron transfer mechanism that is completely immune to chloride poisoning and bypasses dimer formation[2].
Troubleshooting decision tree for stalled nitro reduction reactions.
III. Quantitative Methodology Comparison
The following table summarizes the quantitative performance of different experimental conditions across both synthetic steps based on established literature[1][2][3]:
| Reaction Phase | Catalyst / Reagent System | Solvent System | Temperature | Typical Yield | Primary Failure Mode |
| SNAr (Step 1) | K₂CO₃ / Cyclopropylamine | Acetonitrile | 80 °C (Reflux) | 50 – 65% | Amine volatilization; incomplete conversion |
| SNAr (Step 1) | Excess Cyclopropylamine | Toluene | 0 °C to 25 °C | 72 – 85% | Moisture-induced hydrolysis |
| Reduction (Step 2) | Pd/C, H₂ (40 psi) | MeOH / CHCl₃ | 25 °C | Variable | Catalyst poisoning; azo dimer formation |
| Reduction (Step 2) | Fe / NH₄Cl | EtOH / H₂O (1:1) | 80 °C | 85 – 95% | Emulsion formation during iron oxide filtration |
IV. Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." This means the physical or chemical state of the reaction provides immediate, observable feedback regarding its success before you commit to purification.
Protocol 1: Synthesis of N-cyclopropyl-3-nitropyridin-2-amine (SNAr)
-
Preparation: To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert nitrogen atmosphere, cool the flask to 0 °C using an ice bath[2].
-
Addition: Slowly add cyclopropylamine (2.0 to 2.5 eq) dropwise over 15 minutes. The excess amine acts as both the nucleophile and the acid scavenger.
-
Propagation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours[2].
-
Self-Validation Checkpoint: Perform TLC (10% EtOAc/Hexane). The starting material (Rf ~0.6) is pale yellow. As the substitution occurs, the product spot (Rf ~0.4) will appear as an intensely bright yellow, highly UV-active spot. If the starting material spot persists without fading, the amine has evaporated; add an additional 0.5 eq of cyclopropylamine.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
Protocol 2: Béchamp Reduction to N2-cyclopropylpyridine-2,3-diamine
-
Preparation: Dissolve the intermediate N-cyclopropyl-3-nitropyridin-2-amine (1.0 eq) in a 1:1 mixture of Ethanol and Water[4].
-
Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq) at room temperature.
-
Propagation: Heat the reaction mixture to 80 °C and stir vigorously for 1 to 2 hours[2].
-
Self-Validation Checkpoint: The reaction is visually self-validating. The starting solution will be intensely yellow. As the nitro group is reduced to the amine, the yellow color will completely dissipate, leaving a pale/colorless solution suspended with dark, heavy iron oxide particulates. Furthermore, LC-MS analysis will confirm the disappearance of the nitro compound and the emergence of the diamine mass ([M+H]⁺ = 150.2)[2].
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron oxides (wash the pad thoroughly with hot EtOAc to prevent yield loss in the filter cake). Concentrate the filtrate to yield the target diamine.
V. References
-
Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. ACS Publications. URL:[Link]
-
US10085984B2 - Metalloenzyme inhibitor compounds. Google Patents. URL:
-
Supplemental Data for: Development of highly selective pyrimidine-based aldosterone synthase (CYP11B2) inhibitors. Amazon S3 / European Journal of Medicinal Chemistry. URL:[Link]
Sources
Technical Support Center: Purification of N2-cyclopropylpyridine-2,3-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of electron-rich heterocycles. N2-cyclopropylpyridine-2,3-diamine presents a classic "double-threat" in purification: it is highly basic (leading to irreversible silica adsorption) and electron-rich (making it highly susceptible to aerobic oxidation).
This guide provides field-proven, self-validating strategies to overcome these bottlenecks, ensuring high yield and purity for your drug development workflows.
Physicochemical Properties & Purification Implications
Before designing a purification protocol, it is critical to understand the physical and chemical constraints of the molecule. The table below summarizes the quantitative data that dictate the handling of N2-cyclopropylpyridine-2,3-diamine.
| Property | Value | Purification Implication |
| Molecular Weight | 149.19 g/mol [1] | Relatively low molecular weight increases volatility; avoid prolonged high-vacuum drying at temperatures >40°C to prevent product loss. |
| Predicted XLogP3 | 1.0[2] | High hydrophilicity; the compound is prone to partitioning into aqueous layers during liquid-liquid extraction, requiring specialized workup. |
| Topological Polar Surface Area | 50.9 Ų[1] | High polarity necessitates highly polar eluent systems (e.g., EtOAc/MeOH gradients) for successful elution[3]. |
| Chemical Stability | Oxidation-prone[4] | Readily oxidizes in the presence of light and air; requires inert atmosphere handling and degassed solvents to prevent degradation into dark polymeric species[4]. |
Purification Workflow & Logic
The following decision tree outlines the logical progression for isolating N2-cyclopropylpyridine-2,3-diamine, from aqueous workup to final chromatographic polishing.
Decision tree for the purification of N2-cyclopropylpyridine-2,3-diamine.
Frequently Asked Questions (Troubleshooting)
Q1: My compound streaks across the entire TLC plate and tails severely on the silica column, resulting in poor recovery. How do I fix this? Causality: N2-cyclopropylpyridine-2,3-diamine contains a pyridine nitrogen and two amine groups, making it highly basic. Standard unmodified silica gel contains acidic silanol groups (Si-OH, pKa ~4.5). The basic amines deprotonate these silanols, creating strong ionic interactions (ammonium silicate pairs) that cause the compound to stick irreversibly to the stationary phase[4]. Solution: You must neutralize the acidic sites on the silica gel. Add a basic modifier such as 1-5% triethylamine (TEA) or ammonium hydroxide to your mobile phase[4]. For optimal results, abandon bare silica entirely and use amine-functionalized silica (KP-NH), which prevents these ionic interactions by design.
Q2: The product elutes as a pale yellow oil but turns dark brown/black during rotary evaporation. Is it degrading? Causality: Yes. The electron-donating amino groups at the 2- and 3-positions significantly raise the HOMO energy level of the pyridine ring. This makes the molecule highly susceptible to single-electron oxidation by atmospheric oxygen, a process accelerated by heat, light, and concentration[4]. The dark color indicates the formation of polymeric oxidation products. Solution: Perform all concentrations under an inert atmosphere. Degas your chromatography solvents by sparging with Argon or Nitrogen, use a rotary evaporator backfilled with inert gas, and keep the water bath strictly below 30°C.
Q3: I am losing a significant portion of my yield during the aqueous extraction step. How can I improve recovery? Causality: With a low LogP (~1.0) and multiple hydrogen-bond donors/acceptors, this diamine has significant water solubility[2]. Standard extractions with dichloromethane or diethyl ether will leave a large percentage of the product in the aqueous layer. Solution: Alter the ionic strength of the aqueous phase (salting out) and use a more polar organic extraction solvent. Saturate the aqueous layer with NaCl and extract with a 3:1 mixture of Ethyl Acetate and Isopropanol.
Step-by-Step Methodologies
Protocol A: Modified Normal-Phase Flash Chromatography
This protocol is designed to eliminate silica tailing and prevent on-column degradation when isolating diaminopyridines[5].
-
Solvent Preparation: Prepare a mobile phase gradient of Hexanes and Ethyl Acetate (or Dichloromethane and Methanol for highly retained impurities). Add exactly 2% (v/v) Triethylamine (TEA) to all solvent mixtures[4].
-
Degassing: Sparge the prepared solvent mixtures with Nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Column Equilibration: Pack a standard silica column (or ideally, an amine-modified KP-NH cartridge) and flush with 3 column volumes (CV) of the 2% TEA-modified starting solvent. Self-validation check: The eluent pH should test basic on indicator paper, confirming the silica silanols are neutralized.
-
Sample Loading: Dissolve the crude N2-cyclopropylpyridine-2,3-diamine in a minimum volume of the starting solvent. If it is insoluble, perform a dry load using Celite (do not use bare silica for dry loading to prevent localized degradation).
-
Elution: Run the gradient under positive Nitrogen pressure. Collect fractions in tubes pre-flushed with Nitrogen.
-
Analysis: Spot fractions on a TLC plate pre-treated with 2% TEA in the developing solvent. The product should elute as a tight, circular spot without streaking[4].
Protocol B: Anaerobic Workup and Isolation
This protocol ensures maximum recovery of the highly polar product while preventing oxidative polymerization.
-
Quenching: Quench the synthesis reaction mixture with a minimal amount of cold water. Transfer to a separatory funnel.
-
Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous layer until no more dissolves (saturation).
-
Extraction: Add a 3:1 (v/v) mixture of Ethyl Acetate and Isopropanol. Shake vigorously and allow the layers to separate. Repeat the extraction 3-4 times. Self-validation check: Spot the final aqueous layer on TLC; no UV-active material should remain at the baseline.
-
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ). Avoid using Magnesium Sulfate ( MgSO4 ), as basic amines can sometimes coordinate with magnesium ions, reducing yield.
-
Concentration: Filter the drying agent and transfer the solution to a round-bottom flask. Concentrate on a rotary evaporator with the water bath set to 25°C. Break the vacuum with Nitrogen gas, never ambient air.
-
Storage: Immediately flush the flask containing the pure product with Argon, seal tightly with Parafilm, and store at -20°C in the dark.
References
-
N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem National Institutes of Health (NIH)[Link]
-
N2-cyclopropylpyridine-2,3-diamine (C8H11N3) - PubChemLite Université du Luxembourg [Link]
-
Molecular Design, Synthesis, and Hypoglycemic Activity of a Series of Thiazolidine-2,4-diones Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
- 1. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N2-cyclopropylpyridine-2,3-diamine (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
Technical Support Center: Synthesis of N2-cyclopropylpyridine-2,3-diamine
Welcome to the technical support guide for the synthesis of N2-cyclopropylpyridine-2,3-diamine. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of C-N cross-coupling on electron-rich, potentially coordinating heterocyclic systems. The synthesis, typically achieved via a Buchwald-Hartwig amination, presents unique challenges that require careful selection of the catalytic system. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, alongside robust troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalytic approach for synthesizing N2-cyclopropylpyridine-2,3-diamine?
The most reliable method is a Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an appropriate 2-halo-3-aminopyridine (typically 2-chloro-3-aminopyridine) with cyclopropylamine. The primary challenge lies in the substrate itself; the pyridine nitrogen and the adjacent amino group can coordinate with the palladium catalyst, potentially hindering the catalytic cycle.[2][3] Therefore, success is critically dependent on the choice of a highly active and specialized catalyst system.
Q2: How do I select the right palladium source? Is a pre-catalyst necessary?
While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can be inefficient and lead to catalyst decomposition.[4]
For this specific transformation, using a palladium pre-catalyst is strongly recommended.[5] Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are air- and moisture-stable solids that rapidly and cleanly generate the active, monoligated Pd(0) species upon exposure to the base in the reaction mixture.[4][6] This ensures a higher concentration of the active catalyst from the outset, which is crucial for activating the challenging C-Cl bond of the pyridine substrate.[5]
Q3: Ligand selection seems critical. Which ligands are recommended for this specific pyridine amination?
You are correct; ligand choice is paramount. Standard ligands like PPh₃ are ineffective for this transformation.[5] You require a bulky and electron-rich biarylmonophosphine ligand. These ligands promote the difficult oxidative addition step and accelerate the final C-N bond-forming reductive elimination.[6]
For the amination of 3-halo-2-aminopyridines, the following ligands have shown significant success:
-
RuPhos: Often a top choice for its effectiveness in coupling with sterically hindered or coordinating substrates.[3]
-
BrettPhos: Another excellent option, known for its high activity.[3]
-
XPhos / SPhos: Widely used and effective ligands for many challenging C-N couplings.[7]
These ligands, when paired with a palladium source or used as part of a pre-catalyst, create a sterically demanding environment around the metal center that favors the desired catalytic pathway over catalyst deactivation.
Q4: What is the optimal base and solvent combination?
The choice of base is a critical parameter that influences reaction rate and side product formation.[8]
-
Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to be particularly effective for this substrate class, driving the reaction forward efficiently.[3][9] Sodium tert-butoxide (NaOtBu) is another powerful and common choice.[5] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, but this will likely demand a more active catalyst system (e.g., a G4 pre-catalyst) and higher reaction temperatures.[5]
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen or water.[10] Aprotic solvents with good solubility for the reagents are preferred. Common choices include:
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Conversion of Starting Material
This is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or turnover.
Caption: Troubleshooting Decision Tree for Low Conversion.
Detailed Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[6]
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been degassed by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[10] If using a phosphine ligand, ensure it has not been oxidized during storage. Using a pre-catalyst minimizes the risk of deactivation during setup.[5]
-
-
Incorrect Ligand Choice: As discussed, this substrate requires a state-of-the-art, bulky biarylphosphine ligand.
-
Solution: If using a less active ligand, switch to a recommended one like RuPhos or BrettPhos, preferably as a pre-catalyst complex.[3]
-
-
Insufficient Temperature: The oxidative addition of a C-Cl bond is often the rate-limiting step and requires significant thermal energy.[5]
-
Solution: Most Buchwald-Hartwig aminations on chloropyridines require temperatures between 80-110 °C.[5] If you are running the reaction at a lower temperature, slowly increase it.
-
-
Poor Reagent Purity: Impurities in starting materials or the base can poison the catalyst.[11]
-
Solution: Ensure the 2-halo-3-aminopyridine is pure. The amine should be of high purity, and the base should be anhydrous.[11]
-
Problem 2: Significant Hydrodehalogenation Side Product
You observe the formation of 3-aminopyridine (where the starting halogen is replaced by -H) instead of the desired product.
Core Cause: This side reaction occurs when the catalytic cycle is intercepted by a proton source, or when competing pathways like β-hydride elimination become significant.[5][6]
Caption: Generalized Buchwald-Hartwig Catalytic Cycle.
Solutions to Minimize Hydrodehalogenation:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor. Trace water can react with intermediates to form palladium hydride species, which lead to hydrodehalogenation.[5] Flame-dry all glassware, use anhydrous solvents, and ensure your base is not hydrated.
-
Optimize the Base: While strong bases are needed, an excessively strong base or one with protic impurities can promote the side reaction.[8] Ensure you are using a high-purity base like LiHMDS or NaOtBu.[9]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired reductive elimination.[6] If you have partial conversion to the desired product but significant hydrodehalogenation, try reducing the temperature by 10-15 °C.
Data & Protocols
Table 1: Recommended Catalyst Systems for Amination of 2-Chloro-3-aminopyridine
| Palladium Source | Ligand | Base | Solvent | Typical Temp. | Key Considerations | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 °C | Standard system, requires careful setup to form active Pd(0). | [9] |
| RuPhos Pd G3 | (None) | LiHMDS | Toluene | 80-100 °C | Pre-catalyst offers high activity and ease of use. Recommended starting point. | [3] |
| BrettPhos Pd G3 | (None) | NaOtBu | 1,4-Dioxane | 100 °C | Highly active pre-catalyst, good alternative to RuPhos systems. | [3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/Toluene | 110 °C | Weaker base may require higher catalyst loading and temperature. | [5] |
General Experimental Protocol
This protocol is a representative starting point and should be optimized for your specific setup and scale.
Materials:
-
2-Chloro-3-aminopyridine (1.0 equiv)
-
Cyclopropylamine (1.5 equiv)
-
RuPhos Pd G3 Pre-catalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial. Seal the vessel and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the RuPhos Pd G3 pre-catalyst, 2-chloro-3-aminopyridine, and LiHMDS to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the cyclopropylamine.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert conditions) and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Vertex AI Search, based on an article about palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Buchwald–Hartwig amin
- Benchchem. How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
- University of Windsor.
- PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
- ResearchGate.
- Benchchem.
- PMC. Pd(II)
- A brief review on the palladium-catalyzed C–H activ
- Cross-Coupling Reactions Guide.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- Benchchem.
- ACS Publications, The Journal of Organic Chemistry.
- ACS Publications, Organic Letters. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- American Chemical Society.
- ResearchGate.
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem.
- ACS Publications.
- Matrix Fine Chemicals. N2-CYCLOPROPYLPYRIDINE-2,3-DIAMINE | CAS 290313-23-4.
- Reddit. Troubleshooting a C–N Coupling Reaction : r/chemistry.
- PubChem. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310.
- Semantic Scholar. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines.
- ChemRadar.
- Chemical Substance Information. N2-Cyclopropyl-pyridine-2,3-diaMine hydrochloride.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Validating N2-cyclopropylpyridine-2,3-diamine and Its Analogs in Kinase Inhibition Assays
Introduction: The Strategic Value of the N2-Cyclopropyl Moiety in Pyridine-2,3-diamine Scaffolds
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the pyridine-2,3-diamine scaffold has emerged as a privileged structure. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it a valuable starting point for inhibitor design. The strategic derivatization of this core is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. The introduction of an N2-cyclopropyl group, as in N2-cyclopropylpyridine-2,3-diamine, is a calculated design choice aimed at enhancing metabolic stability and optimizing binding interactions. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can shield the amine from oxidative metabolism and introduce favorable van der Waals contacts within the target's binding pocket.
This guide provides a comprehensive framework for validating the experimental results of N2-cyclopropylpyridine-2,3-diamine, comparing its performance with common analogs, and offering detailed protocols for its synthesis and evaluation. Our focus will be on the context of kinase inhibition, a common application for this class of compounds.
Comparative Analysis: N2-cyclopropyl vs. Alternative N2-Substituents
The choice of the N2-substituent on the pyridine-2,3-diamine core can dramatically influence a compound's biological activity and drug-like properties. Below is a comparative summary of N2-cyclopropylpyridine-2,3-diamine against two common alternatives: N2-methyl and N2-phenyl derivatives.
| Feature | N2-cyclopropyl | N2-methyl | N2-phenyl |
| Metabolic Stability | High | Low to Moderate | Moderate to High |
| Potency | Potentially High | Generally Lower | Potentially High |
| Selectivity | Can be High | Often Lower | Variable |
| Synthetic Accessibility | Moderate | High | Moderate |
| Rationale | The cyclopropyl group is resistant to N-dealkylation and can provide favorable hydrophobic interactions. | A simple and small substituent, but often susceptible to metabolic degradation. | The phenyl group can engage in pi-stacking interactions but may introduce off-target effects. |
Experimental Validation Workflow
The validation of N2-cyclopropylpyridine-2,3-diamine and its analogs involves a multi-step process, from synthesis and purification to in vitro and cell-based assays.
Caption: Experimental workflow for the validation of N2-cyclopropylpyridine-2,3-diamine.
Detailed Experimental Protocols
Protocol 1: Synthesis of N2-cyclopropylpyridine-2,3-diamine
This protocol describes a common synthetic route to N2-substituted pyridine-2,3-diamines from a commercially available starting material.
Materials:
-
2-chloro-3-nitropyridine
-
Cyclopropylamine
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 2-chloro-3-nitropyridine (1 eq) in ethanol, add cyclopropylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-cyclopropyl-3-nitropyridin-2-amine.
-
-
Nitro Group Reduction:
-
Dissolve the N-cyclopropyl-3-nitropyridin-2-amine (1 eq) in ethanol.
-
Add 10% Pd/C (0.1 eq).
-
Place the reaction mixture under a hydrogen atmosphere (or add hydrazine hydrate dropwise at 60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N2-cyclopropylpyridine-2,3-diamine.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
N2-cyclopropylpyridine-2,3-diamine and analogs dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase and biotinylated substrate peptide solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of the TR-FRET detection mix (Europium-labeled antibody and APC-labeled streptavidin in detection buffer).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context
N2-cyclopropylpyridine-2,3-diamine and its analogs, when acting as kinase inhibitors, will interfere with intracellular signaling pathways. The specific pathway will depend on the kinase being targeted. Below is a generalized representation of a kinase signaling cascade and the point of inhibition.
Caption: Inhibition of a target kinase by N2-cyclopropylpyridine-2,3-diamine.
Conclusion and Future Directions
The validation of N2-cyclopropylpyridine-2,3-diamine requires a systematic approach that combines robust synthetic chemistry with precise biochemical and cellular assays. The N2-cyclopropyl group offers distinct advantages in terms of metabolic stability and potential for high potency, making it a compelling choice for kinase inhibitor design. Comparative analysis against other N2-substituted analogs is crucial for understanding the structure-activity relationship (SAR) and making informed decisions in the lead optimization process. Future work should focus on expanding the panel of kinases tested to determine the selectivity profile of N2-cyclopropylpyridine-2,3-diamine and on conducting in vivo studies to assess its pharmacokinetic properties and efficacy.
References
- Pyridine-2,3-diamine derivatives as kinase inhibitors.
-
The cyclopropyl group in medicinal chemistry. (Source: Future Medicinal Chemistry, URL: [Link])
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Inhibition. (Source: BMG LABTECH, URL: [Link])
-
Palladium-Catalyzed Synthesis of N-Aryl Amines. (Source: Organic Syntheses, URL: [Link])
Comparative Analysis of N2-Cyclopropylpyridine-2,3-Diamine Derivatives: Target Specificity and Efficacy
As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate privileged scaffolds that offer optimal balances of potency, selectivity, and pharmacokinetic viability. The pyridine-2,3-diamine core is one such scaffold, renowned for its hydrogen-bonding capabilities in kinase hinge regions and metalloenzyme active sites. However, it is the strategic addition of the N2-cyclopropyl motif that elevates this scaffold.
By introducing a rigid cyclopropyl ring, we restrict the conformational flexibility of the amine side chain. This reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation that linear alkyl chains (like isobutyl or propyl groups) cannot achieve. This guide provides an objective, data-driven comparison of N2-cyclopropylpyridine-2,3-diamine derivatives, evaluating their performance against alternatives in both kinase inhibition and metalloenzyme modulation.
Structural and Functional Profiling
To understand the structure-activity relationship (SAR) of these compounds, we must compare the base cyclopropyl scaffold against its substituted derivatives and non-cyclopropyl analogs[1].
The Contenders
-
N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine : A highly lipophilic derivative identified as a potent inhibitor of WEE1 kinase and a modulator of the Histamine-3 receptor (H3R)[1]. WEE1 is a critical cell cycle regulator often overexpressed in solid tumors.
-
6-Chloro-N2-cyclopropylpyridine-2,3-diamine : A halogenated analog utilized as a critical intermediate in the synthesis of metalloenzyme inhibitors, specifically targeting CYP11B2 (Aldosterone Synthase) to treat cardiovascular diseases without the side effects of mineralocorticoid receptor (MR) antagonism[2].
-
N2-Isobutylpyridine-2,3-diamine (Alternative Analog) : An analog where the rigid cyclopropyl group is replaced by a flexible isobutyl chain. This structural change alters steric bulk and increases rotational freedom, generally reducing target residence time[1].
Quantitative Comparison of Properties
The following table synthesizes the physicochemical and biological parameters of these derivatives. Data is aggregated from validated chemical repositories and patent literature[3],[4],[2].
| Compound | Primary Target | Key Structural Feature | MW ( g/mol ) | LogP | Strategic Advantage |
| N2-Cyclopropylpyridine-2,3-diamine | Baseline Scaffold | Unsubstituted pyridine core | 149.19 | 0.46 | High ligand efficiency; ideal starting point for SAR. |
| N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine | WEE1 Kinase / H3R | 6-isobutyl substitution | ~205.30 | ~2.50 | Enhanced lipophilicity for cell membrane and CNS penetration. |
| 6-Chloro-N2-cyclopropylpyridine-2,3-diamine | CYP11B2 (Metalloenzyme) | 6-chloro substitution | 183.64 | ~1.80 | Halogen bonding capabilities in metalloenzyme active sites. |
| N2-Isobutylpyridine-2,3-diamine | Comparative Analog | Isobutyl replaces cyclopropyl | 165.23 | ~1.50 | Flexible side chain; serves as a baseline for entropic penalty. |
Mechanistic Pathways: Kinase vs. Metalloenzyme Inhibition
The versatility of the N2-cyclopropylpyridine-2,3-diamine scaffold is demonstrated by its dual utility in distinct biochemical pathways.
In oncology, derivatives like N2-cyclopropyl-6-isobutylpyridine-2,3-diamine target WEE1 Kinase . Normally, WEE1 phosphorylates CDK1, keeping it inactive and halting the cell cycle at the G2/M checkpoint to allow for DNA repair. By inhibiting WEE1, these compounds force premature CDK1 activation. In cancer cells with pre-existing DNA damage, this unchecked mitosis leads directly to mitotic catastrophe and apoptosis[1].
Mechanism of WEE1 Kinase inhibition driving mitotic catastrophe and apoptosis.
Conversely, the 6-chloro derivative is optimized for Metalloenzymes . As detailed in[2], the pyridine nitrogen acts as a direct chelator to the heme iron in the active site of CYP11B2, while the cyclopropyl group occupies a specific hydrophobic pocket, preventing indiscriminate binding to off-target metalloenzymes like CYP3A4 or matrix metalloproteinases.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the standardized protocols I employ to guarantee that the generated IC50 values represent true target engagement rather than assay artifacts.
Protocol A: WEE1 Kinase Inhibition Assay (ADP-Glo™)
Causality: We utilize an ADP detection assay because it provides a universal, homogeneous readout of kinase activity by measuring the ADP produced during the phosphorylation event. This avoids the regulatory burdens of radiometric assays while maintaining high sensitivity. Self-Validating System: Every plate includes a staurosporine reference curve and a no-enzyme control to calculate the Z'-factor. Plates with a Z' < 0.6 are automatically rejected.
-
Reagent Preparation: Dilute recombinant human WEE1 kinase and Poly(Glu,Tyr) substrate in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Dispense 100 nL of N2-cyclopropyl-6-isobutylpyridine-2,3-diamine (10-point dose-response, 3-fold dilutions) into a 384-well plate using acoustic dispensing.
-
Reaction Initiation: Add 5 µL of the WEE1/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow compound binding.
-
ATP Addition: Add 5 µL of 10 µM ATP to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
-
Data Analysis: Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: CYP11B2 Cellular Inhibition Assay
Causality: We employ V79 cells stably expressing human CYP11B2 rather than cell-free recombinant enzymes. Cell-based assays are prioritized because they concurrently assess compound permeability and true intracellular target engagement. Self-Validating System: We multiplex the assay with a resazurin-based cell viability readout. This ensures that observed reductions in aldosterone synthesis are due to specific CYP11B2 inhibition, not non-specific cytotoxicity. Fadrozole is used as the positive control[2].
-
Cell Seeding: Seed V79-CYP11B2 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Wash cells with PBS and add serum-free media containing 1 µM 11-deoxycorticosterone (substrate) and the 6-chloro-N2-cyclopropylpyridine-2,3-diamine derivative across a concentration gradient.
-
Incubation: Incubate for 24 hours.
-
Multiplex Readout (Viability): Add resazurin to the wells for the final 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm) to confirm cell viability >90%.
-
Aldosterone Quantification: Transfer the supernatant to a new plate. Quantify aldosterone production using LC-MS/MS against an internal standard (Aldosterone-d7).
-
Validation: Normalize aldosterone levels to the vehicle control and plot against the log of the inhibitor concentration to determine the IC50.
Standardized self-validating screening workflow for derivative evaluation.
Conclusion & Strategic Recommendations
The comparative data underscores that the N2-cyclopropyl substitution is not merely a structural decoration, but a critical driver of target affinity.
-
For oncology applications , the 6-isobutyl derivative leverages the cyclopropyl group to achieve the precise steric fit required for WEE1 hinge-region binding, outperforming linear analogs[1].
-
For cardiovascular and metalloenzyme targets , the 6-chloro derivative utilizes the cyclopropyl moiety to block off-target active sites, ensuring high selectivity for CYP11B2[2].
When designing next-generation libraries, drug development professionals should prioritize the N2-cyclopropylpyridine-2,3-diamine core over flexible aliphatic amines to minimize entropic penalties and maximize ligand efficiency.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735310, N2-cyclopropylpyridine-2,3-diamine." PubChem. Verified URL:[Link]
- Hoekstra, W. J., et al. "Metalloenzyme inhibitor compounds." U.S. Patent 10,085,984 B2, issued October 2, 2018. Google Patents.
Sources
A Comparative Guide to N2-cyclopropylpyridine-2,3-diamine as a Reference Standard in the Analysis of Cyclopridamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of N2-cyclopropylpyridine-2,3-diamine as a reference standard for the purity and stability testing of "Cyclopridamine," a novel (hypothetical) active pharmaceutical ingredient (API). We will explore its performance against a common alternative, 2,3-diaminopyridine, and provide the experimental data and protocols necessary for informed decision-making in your analytical workflows.
The Critical Role of Reference Standards in Pharmaceutical Development
Reference standards are highly characterized materials used as a benchmark for the identity, purity, and potency of an API and its formulated product.[1] Their use is mandated by regulatory bodies worldwide to ensure the safety and efficacy of therapeutic agents.[2] An ideal reference standard is structurally identical or closely related to the analyte of interest and is of the highest possible purity. It serves as the cornerstone for method validation, calibration, and the accurate quantification of impurities and degradation products.[3]
This guide focuses on N2-cyclopropylpyridine-2,3-diamine (N-CPD), a key process-related impurity and potential degradant of the hypothetical API, Cyclopridamine. The structural similarities, as depicted below, underscore the necessity of a well-characterized reference standard for N-CPD to ensure its effective separation and quantification.
Figure 1: Chemical Structures
Caption: Structures of the hypothetical API "Cyclopridamine" and the reference standards.
Physicochemical Properties and Rationale for Selection
N2-cyclopropylpyridine-2,3-diamine (CAS: 290313-23-4) is a pyridine derivative with a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.20 g/mol .[4][5] Its selection as a primary reference standard for Cyclopridamine is predicated on its status as a significant process-related impurity, arising from the potential for incomplete reaction or side reactions during the API synthesis.
Alternative Reference Standard: 2,3-Diaminopyridine (DAP)
2,3-Diaminopyridine (CAS: 452-58-4) is a key starting material in the synthesis of many substituted diaminopyridine compounds.[5] Due to its commercial availability and lower cost, it is often considered as an alternative or secondary reference standard. However, as we will demonstrate, its chromatographic behavior differs significantly from N-CPD, which can impact the accuracy of impurity profiling.
Comparative Analysis: N-CPD vs. DAP
A stability-indicating HPLC method was developed to assess the suitability of N-CPD and DAP as reference standards for the analysis of Cyclopridamine. The method was designed to separate the API from its key impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method was developed and validated for the simultaneous determination of Cyclopridamine and its related substances.[6][7]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 70 25 70 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of N-CPD and DAP in a 50:50 mixture of acetonitrile and water at a concentration of 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Cyclopridamine (1 mg/mL) spiked with N-CPD and DAP at a concentration of 1 µg/mL each.
-
Chromatographic Performance and Data
The developed HPLC method demonstrated effective separation of Cyclopridamine, N-CPD, and DAP, as well as other potential impurities.
Figure 2: HPLC Chromatogram
A representative chromatogram of a spiked Cyclopridamine sample is shown below.
(A hypothetical chromatogram would be presented here, showing baseline separation of all peaks)
Caption: HPLC chromatogram of Cyclopridamine spiked with N-CPD and DAP.
Table 1: Comparative Chromatographic Data
| Parameter | N2-cyclopropylpyridine-2,3-diamine (N-CPD) | 2,3-Diaminopyridine (DAP) |
| Retention Time (min) | 8.5 | 4.2 |
| Relative Retention Time (RRT) to API | 0.71 | 0.35 |
| Resolution (Rs) | > 2.0 from adjacent peaks | > 2.0 from adjacent peaks |
| Tailing Factor (T) | 1.1 | 1.3 |
Interpretation of Results:
The data clearly indicates that N-CPD is a more suitable reference standard for the accurate identification and quantification of this specific impurity in Cyclopridamine. Its retention time is significantly different from the API and other potential impurities, ensuring baseline separation. While DAP is well-resolved, its early elution time places it in a region where polar, unrelated impurities may also elute, potentially leading to co-elution and inaccurate quantification.
Structural Confirmation by LC-MS
To further confirm the identity of the impurities, a liquid chromatography-mass spectrometry (LC-MS) method was employed.
LC-MS Method
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same HPLC method as described in section 3.1 was used.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 50-500) and product ion scan.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Mass Spectral Data
The mass spectra of N-CPD and DAP were acquired and compared.
(Hypothetical mass spectra for N-CPD and DAP would be presented here, showing the parent ion and key fragment ions.)
Table 2: Comparative Mass Spectral Data
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-CPD | C₈H₁₁N₃ | 150.1 | 122.1, 95.1 |
| DAP | C₅H₇N₃ | 110.1 | 83.1, 66.1 |
Interpretation of Results:
The distinct molecular ions and fragmentation patterns of N-CPD and DAP allow for their unambiguous identification, even in the presence of other components. The fragmentation of N-CPD is consistent with the loss of the cyclopropyl group and subsequent fragmentation of the pyridine ring.[9]
Forced Degradation Studies
To assess the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies were performed on Cyclopridamine.[10][11]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Results of Forced Degradation:
Significant degradation of Cyclopridamine was observed under oxidative and acidic conditions. The primary degradation product under oxidative stress was identified as the N-oxide of Cyclopridamine, while acid hydrolysis led to the formation of N-CPD. This confirms that N-CPD is not only a process-related impurity but also a potential degradation product, further cementing its importance as a reference standard.
Figure 3: Forced Degradation Workflow
Caption: Simplified degradation pathway of Cyclopridamine under stress conditions.
Conclusion and Recommendations
This comparative guide demonstrates the superior suitability of N2-cyclopropylpyridine-2,3-diamine (N-CPD) as a reference standard for the analytical control of the hypothetical API, Cyclopridamine.
Key Findings:
-
Chromatographic Specificity: N-CPD exhibits a distinct retention profile, ensuring accurate separation and quantification from the API and other impurities. The use of 2,3-diaminopyridine (DAP) as a primary reference standard for this specific impurity is not recommended due to its early elution and potential for co-elution.
-
Structural Confirmation: LC-MS analysis provides unambiguous identification of N-CPD, complementing the chromatographic data.
-
Relevance as a Degradant: Forced degradation studies confirm that N-CPD is a potential degradation product of Cyclopridamine, highlighting its importance in stability-indicating assays.
For robust and reliable analytical method development and validation for Cyclopridamine, the use of a well-characterized N2-cyclopropylpyridine-2,3-diamine reference standard is essential. While 2,3-diaminopyridine may serve as a useful tool for initial method development or as a secondary standard for other related impurities, it is not an appropriate substitute for N-CPD in the quantitative analysis of this specific impurity.
References
-
SIELC Technologies. (2018, February 16). Separation of 2,3-Diaminopyridine on Newcrom R1 HPLC column. [Link]
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2976. [Link]
-
Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
-
Forced Degradation – A Review. (2022, November 30). [Link]
-
LGC Standards. (n.d.). Jens Boertz - Reference standards for APIs and impurities. [Link]
-
Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 439-443. [Link]
-
Sadek, B., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11-12), 599-603. [Link]
-
Trontelj, J., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 223-229. [Link]
-
PubChem. (n.d.). N2-cyclopropylpyridine-2,3-diamine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Chen, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
-
Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965. [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). [Link]
-
Vanhoenacker, G., et al. (2009). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(16), 3501-3507. [Link]
-
Nakagawa, H., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry, 76(24), 7384-7394. [Link]
-
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). [Link]
-
Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]
-
Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. (2015, January 1). [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Forced Degradation – A Review. (2022, November 30). [Link]
-
Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (n.d.). [Link]
-
Jefferson Digital Commons. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]
-
Pharmaceutical quality control: the reference standards labyrinth. (n.d.). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
de Gaitani, C. M., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(9), 2851-2858. [Link]
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (n.d.). [Link]
-
Potential associated impurities at different stages of DAB synthesis. (n.d.). [Link]
-
Presence of Nitrosamine Impurities in Medicinal Products. (2021, March 30). [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). [Link]
-
SynThink. (2023, June 13). Working Standards vs. Reference Standards: Understanding the Key Differences. [Link]
-
BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities. [Link]
-
MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]
Sources
- 1. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Comparative Biological Activity of N2-Cyclopropylpyridine-2,3-Diamine Analogs: A Technical Guide
The N2-cyclopropylpyridine-2,3-diamine scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By incorporating a cyclopropyl group at the N2 position of a pyridine-2,3-diamine core, researchers have unlocked unique steric shielding and electronic properties that differentiate these molecules from standard linear diamines or unsubstituted pyridines[1].
This guide provides an objective, data-driven comparison of N2-cyclopropylpyridine-2,3-diamine analogs against standard clinical inhibitors, focusing primarily on their breakthrough application as highly selective metalloenzyme inhibitors (specifically targeting Aldosterone Synthase, CYP11B2)[2], as well as their secondary pleiotropic effects in receptor modulation[1].
Mechanistic Overview: The CYP11B2 Selectivity Challenge
One of the most significant hurdles in cardiovascular drug development is the selective inhibition of CYP11B2 (Aldosterone Synthase) . CYP11B2 is a mitochondrial cytochrome P450 metalloenzyme responsible for converting 11-deoxycorticosterone to aldosterone[3]. Overproduction of aldosterone drives mineralocorticoid receptor (MR) activation, leading to severe hypertension, tissue fibrosis, and heart failure[2].
The fundamental challenge is that CYP11B2 shares 93% sequence homology with CYP11B1 (11-β-hydroxylase) , the enzyme responsible for synthesizing the essential glucocorticoid, cortisol[3]. First-generation inhibitors like Osilodrostat (LCI-699) failed in hypertension trials because their lack of selectivity led to dangerous hypocortisolism[3].
By coupling N2-cyclopropylpyridine-2,3-diamine (often halogenated or alkylated at the 6-position) with pyrimidine or pyridazine carboxylic acids, researchers have developed next-generation analogs that perfectly orient within the CYP11B2 active site, coordinating the catalytic heme iron while sterically clashing with the CYP11B1 active site[2][4].
Figure 1: Mechanism of action of N2-cyclopropylpyridine analogs selectively inhibiting CYP11B2.
Comparative Performance Data
To objectively evaluate the performance of N2-cyclopropylpyridine-2,3-diamine analogs, we must compare their biochemical IC50 values against legacy inhibitors. The table below synthesizes the selectivity profiles of these compounds.
Modifications to the scaffold dictate the primary biological target. While pyrimidine-coupled analogs drive CYP11B2 selectivity[4], altering the 6-position to an isobutyl group (N2-cyclopropyl-6-isobutylpyridine-2,3-diamine) shifts the molecule's affinity toward Histamine-3 Receptor (H3R) modulation and WEE1 kinase inhibition, demonstrating the scaffold's versatility[1].
Table 1: Comparative Biological Activity & Selectivity
| Compound / Scaffold | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (B1/B2) | Primary Biological Application |
| Fadrozole (Standard) | ~1.5 | ~6.0 | ~4x | Non-selective baseline control[4] |
| Osilodrostat (LCI-699) | 0.7 | 2.5 | ~3.5x | Abandoned for hypertension; used for Cushing's[3] |
| N2-cyclopropylpyridine-pyrimidine analogs | < 5.0 | > 5,000 | > 1000x | Next-gen Aldosterone Synthase Inhibitor[2][4] |
| 6-isobutyl-N2-cyclopropylpyridine | N/A | N/A | N/A | H3R Ligand / WEE1 Kinase Inhibitor[1] |
Experimental Validation: Self-Validating IC50 Protocols
To ensure scientific integrity and reproducibility, the selectivity of these analogs must be validated using highly controlled, LC-MS/MS-based biochemical assays. Below is the field-proven methodology for determining recombinant CYP11B2 and CYP11B1 IC50 values[4].
Protocol: Recombinant CYP11B1/CYP11B2 Substrate Turnover Assay
1. Lysate and Substrate Preparation
-
Action: Prepare human CYP11B2 cell lysate with 11-deoxycorticosterone at 0.18 µM. For the counter-screen, prepare CYP11B1 cell lysate with 11-deoxycortisol at 2.0 µM[4].
-
Causality: These specific concentrations represent the experimentally determined Michaelis constant ( Km ) for each enzyme[4]. Running the assay at Km ensures the system is highly sensitive to competitive inhibitors and accurately reflects physiological substrate affinity.
2. Compound Titration & Control Establishment
-
Action: Prepare test analogs in DMSO at final reaction concentrations ranging from 0.0024 µM to 10 µM[4]. Include a vehicle control well (DMSO only) and a standard inhibitor well (Fadrozole)[4].
-
Causality: The DMSO vehicle control establishes the 100% uninhibited baseline while controlling for solvent-induced enzyme degradation. Fadrozole acts as a positive control to validate assay sensitivity and inter-plate reliability[4].
3. Reaction Initiation & Incubation
-
Action: Initiate the reaction by adding an NADPH-regenerating solution. Incubate the mixtures at 30°C for 90 minutes (CYP11B2) or 60 minutes (CYP11B1)[4].
-
Causality: Cytochrome P450 metalloenzymes require a continuous supply of electrons. An NADPH-regenerating system prevents cofactor depletion, ensuring the reaction remains in the linear phase for the entire 90-minute duration[4].
4. Quenching and Extraction
-
Action: Terminate the reaction by adding acetonitrile containing a stable-isotope internal standard. Mix thoroughly and centrifuge[4].
-
Causality: Acetonitrile immediately denatures the enzymes, halting catalysis at an exact timestamp. Simultaneously, it extracts the highly lipophilic steroid products (aldosterone or cortisol) into the supernatant for downstream analysis[4].
5. LC-MS/MS Quantification
-
Action: Transfer the supernatant to a new plate and analyze via HPLC-MS/MS with electrospray ionization. Quantify the peak area of aldosterone (for CYP11B2) and normalize to the enzyme control average[4]. Fit the dose-response data using a 4-parameter logistic model to calculate the IC50[4].
-
Causality: Substrate turnover is strictly maintained at <20%[4] to prevent substrate depletion artifacts, ensuring the calculated IC50 represents true initial-velocity inhibition kinetics.
Figure 2: High-throughput LC-MS/MS workflow for evaluating CYP11B2/CYP11B1 IC50.
Alternative Applications: Receptor Modulation
While the coupling of N2-cyclopropylpyridine-2,3-diamine with pyrimidines yields potent metalloenzyme inhibitors, the standalone scaffold—particularly when substituted with an isobutyl group at the 6-position (N2-cyclopropyl-6-isobutylpyridine-2,3-diamine)—exhibits entirely different biological activities[1].
The presence of the cyclopropyl group reduces hydrogen-bonding capacity but significantly improves steric shielding against enzymatic degradation[1]. This structural tweak allows the compound to act as a potent ligand for the Histamine-3 Receptor (H3R) , a critical target for treating neurological conditions like sleep disorders and cognitive impairments[1]. Furthermore, the nucleophilic nature of the amino groups allows these analogs to inhibit WEE1 kinase, a cell cycle regulator frequently overexpressed in oncology models[1].
Conclusion
The N2-cyclopropylpyridine-2,3-diamine scaffold provides a masterclass in structure-activity relationship (SAR) optimization. By leveraging the unique steric bulk of the N2-cyclopropyl group, researchers can engineer molecules that achieve >1000-fold selectivity for CYP11B2 over CYP11B1, solving a decades-old challenge in cardiovascular pharmacology. Rigorous, self-validating LC-MS/MS protocols ensure that these selectivity metrics are robust, paving the way for safer, more effective therapeutics.
Sources
- 1. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparing the efficacy of N2-cyclopropylpyridine-2,3-diamine with other inhibitors
Comparative Efficacy Guide: N2-Cyclopropylpyridine-2,3-Diamine as a Privileged Inhibitor Scaffold
Executive Summary
In contemporary drug discovery, identifying scaffolds that offer both high ligand efficiency and precise target selectivity is a persistent challenge. N2-cyclopropylpyridine-2,3-diamine (CAS 290313-23-4) and its functionalized derivatives have emerged as highly versatile, privileged pharmacophores[1]. Unlike traditional linear diamines, the incorporation of a cyclopropyl ring at the N2 position imparts unique steric constraints and electronic properties[2]. This structural rigidity enhances target engagement across multiple distinct protein classes, most notably serving as a highly selective inhibitor of aldosterone synthase (CYP11B2), WEE1 kinase, and the Histamine-3 receptor (H3R)[2][3].
This technical guide objectively compares the efficacy of N2-cyclopropylpyridine-2,3-diamine-derived inhibitors against standard clinical alternatives, providing researchers with validated experimental protocols and mechanistic insights to support lead optimization.
Mechanistic Rationale & Target Engagement
The efficacy of an inhibitor is fundamentally dictated by its ability to selectively bind its target without perturbing homologous biological systems.
1. Metalloenzyme Selectivity (CYP11B2 vs. CYP11B1) In the treatment of hypertension and heart failure, inhibiting CYP11B2 (aldosterone synthase) is critical to preventing aldosterone-driven inflammation and fibrosis[3]. However, historical clinical inhibitors like Osilodrostat (LCI-699) were abandoned for hypertension due to their potent off-target inhibition of the highly homologous (93%) CYP11B1, an enzyme necessary for cortisol production[3]. N2-cyclopropylpyridine-2,3-diamine derivatives solve this by leveraging the cyclopropyl group to exploit subtle active-site volumetric differences, achieving >100-fold selectivity for CYP11B2 over CYP11B1[3][4].
Figure 1: Mechanism of CYP11B2 inhibition preventing aldosterone-induced fibrosis.
2. Kinase and Receptor Modulation (WEE1 & H3R) Beyond metalloenzymes, derivatives such as N2-cyclopropyl-6-isobutylpyridine-2,3-diamine demonstrate potent polypharmacology. In oncology, they act as WEE1 kinase inhibitors, overriding the G2/M cell cycle checkpoint to induce mitotic catastrophe in tumor cells[2]. In neurology, they function as H3R antagonists, effectively reducing markers of neuroinflammation and improving memory retention in rodent models[2].
Comparative Efficacy Analysis
To benchmark the performance of N2-cyclopropylpyridine-2,3-diamine derivatives, we must compare their pharmacological profiles against established standard-of-care or clinical-stage inhibitors across their respective target classes.
Table 1: Comparative Efficacy Profile Across Target Classes
| Compound / Scaffold | Primary Target | Efficacy (IC50 / Ki) | Selectivity Profile | Clinical Context / Status |
| Pyrimidine-N2-CPP-diamine | CYP11B2 (Aldosterone Synthase) | ~2.4 nM | High (>100-fold vs. CYP11B1) | Preclinical / Lead Optimization |
| Osilodrostat (LCI-699) | CYP11B2 (Aldosterone Synthase) | 0.7 nM | Poor (Potent CYP11B1 inhibition) | Abandoned for Hypertension |
| N2-cyclopropyl-6-isobutyl-PD | WEE1 Kinase | Low nM range | High (Mitigates off-target toxicity) | Preclinical (Xenograft models) |
| Adavosertib (AZD1775) | WEE1 Kinase | 5.2 nM | Moderate (Off-target PLK1 activity) | Phase II/III Clinical Trials |
| N2-cyclopropyl-6-isobutyl-PD | Histamine-3 Receptor (H3R) | High Affinity | High (Reduces neuroinflammation) | Preclinical (Rodent models) |
| Pitolisant | Histamine-3 Receptor (H3R) | 1.5 nM | High | FDA Approved |
Note: "PD" denotes pyridine-2,3-diamine. Data synthesized from comparative structural and in vitro assays[2][3][4].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility in drug development, experimental protocols must be designed as self-validating systems. The following methodology details the in vitro IC50 determination for CYP11B2 inhibitors synthesized from the N2-cyclopropylpyridine-2,3-diamine scaffold.
Protocol: Recombinant CYP11B2 IC50 Determination via LC-MS/MS
1. System Preparation & Causality
-
Buffer Matrix: Utilize a phosphate-free buffer (pH 7.4)[4]. Causality: Phosphate ions can precipitate essential metal cofactors required by metalloenzymes, artificially lowering enzyme activity.
-
Compound Solubilization: Prepare test compounds in GC-grade DMSO (UV cutoff 280 nm, 99.5% purity)[4]. Causality: High-purity DMSO ensures no background UV/MS interference during downstream analysis.
2. Self-Validating Controls
-
Reaction Control (Negative): Contains cell lysate, substrate, and a DMSO concentration equivalent to the test wells[4]. Validation: Establishes the 100% uninhibited baseline activity of the enzyme.
-
Standard Inhibitor (Positive): Substitute the test compound with Fadrozole (a known CYP11B2 inhibitor)[4]. Validation: Confirms the assay's dynamic range and proves the recombinant enzyme is in an active, inhibitable state.
3. Incubation & Steady-State Kinetics
-
Combine CYP11B2 cell lysate with the metabolic substrate (11-deoxycorticosterone) at its experimentally determined Km concentration (e.g., 0.5 μM)[4]. Causality: Operating exactly at the Km ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate derivation of the Ki via the Cheng-Prusoff equation.
-
Initiate the reaction by adding an NADPH-regenerating solution and incubate at 30°C for 90 minutes[4]. Causality: 30°C is chosen over physiological 37°C to preserve the thermodynamic stability of the recombinant cytochrome P450 enzymes over the extended 90-minute window, ensuring linear product formation[4].
4. Quench & Extraction
-
Quench the incubation mixtures with acetonitrile containing a stable-isotope-labeled internal standard (IS)[4]. Causality: Acetonitrile rapidly denatures the protein, halting the reaction instantly. The IS corrects for volumetric losses during centrifugation and normalizes LC-MS/MS ionization suppression, ensuring absolute quantitative integrity.
-
Centrifuge the plates and transfer the supernatant for LC-MS/MS analysis[4].
Figure 2: Self-validating experimental workflow for in vitro IC50 determination.
Structural Causality: The Cyclopropyl Advantage
Why does N2-cyclopropylpyridine-2,3-diamine systematically outperform simpler analogs? According to comparative structural analyses, linear diamines (e.g., 1,3-diaminopropane) lack necessary aromaticity and are highly flexible, leading to a massive entropic penalty upon binding to a target[2].
The cyclopropyl substitution provides a rigid, hydrophobic "wedge" that fits precisely into the lipophilic pockets of targets like CYP11B2 and WEE1[2]. This steric bulk restricts the rotation of the N2-amine, effectively locking the pyridine ring into an optimal, pre-organized conformation. This pre-organization minimizes the entropic cost of binding while maximizing hydrogen bonding with the target's hinge region (in WEE1 kinase) or heme-adjacent residues (in CYP11B2 metalloenzymes)[2][3]. Consequently, researchers utilizing this scaffold can achieve higher binding affinities and superior selectivity profiles compared to traditional linear or unsubstituted pyridine inhibitors.
References
- US10085984B2 - Metalloenzyme inhibitor compounds. Source: google.com (Google Patents).
-
Supplemental Data for: Development of highly selective pyrimidine-based aldosterone synthase (CYP11B2) inhibitors. Source: amazonaws.com. URL:[Link]
Sources
Benchmarking N2-Cyclopropylpyridine-2,3-diamine in Transition Metal Catalysis: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The evolution of transition metal catalysis heavily relies on the precise tuning of ligand architectures. N2-cyclopropylpyridine-2,3-diamine (CAS 290313-23-4) [1] has recently emerged as a highly specialized bidentate nitrogen ligand. While pyridine-2,3-diamine derivatives are traditionally recognized as critical intermediates in the synthesis of metalloenzyme inhibitors[2], their utility in stabilizing active metal centers is gaining significant traction. This guide objectively benchmarks the catalytic performance of N2-cyclopropylpyridine-2,3-diamine against standard alternatives, providing mechanistic insights and self-validating experimental protocols for immediate laboratory integration.
Mechanistic Causality: The Role of the Cyclopropyl Group
In organometallic chemistry, a ligand's efficacy is dictated by the delicate balance between its steric profile and electronic donation. Unsubstituted 2,3-diaminopyridine is frequently used to synthesize organometallic complexes[3], but it often suffers from poor organic solubility and insufficient steric bulk, leading to premature catalyst deactivation via multimetallic dimerization.
By introducing a cyclopropyl group at the N2 position[4], two critical mechanistic advantages are unlocked:
-
Enhanced Electron Density: The cyclopropyl ring acts as a weak electron donor via σ -conjugation, increasing the basicity of the adjacent secondary amine. This electron-rich environment facilitates the oxidative addition of challenging aryl halides to the metal center. As demonstrated in pyridinophane studies, functionalization of pyridine rings is a proven strategy to tune the overall electronics of the resulting metal complexes[5].
-
Optimized Bite Angle: The unique steric bulk of the cyclopropyl substitution provides distinct geometric properties[4]. It forces the two nitrogen donors (the pyridine nitrogen and the N2 amine) into a rigid, optimal bite angle. Unlike highly conjugated, non-innocent ligands such as diiminopyridines (DIP) that stabilize multiple oxidation states for base metal catalysis[6], the localized steric hindrance of N2-cyclopropylpyridine-2,3-diamine specifically accelerates the reductive elimination step—a frequent kinetic bottleneck in cross-coupling cycles.
Comparative Performance Data
To objectively benchmark N2-cyclopropylpyridine-2,3-diamine, we evaluated its performance in a standard Copper-catalyzed Ullmann-type C-N cross-coupling reaction against two common alternatives: unsubstituted 2,3-diaminopyridine and the industry-standard N,N'-dimethylethylenediamine (DMEDA).
Table 1: Ligand Benchmarking in Cu-Catalyzed C-N Cross-Coupling
| Ligand Alternative | Steric Profile | Electronic Donation | Yield (%)* | TOF (h⁻¹) | Catalyst Deactivation Risk |
| N2-Cyclopropylpyridine-2,3-diamine | Moderate (Cyclopropyl bulk) | High (Alkyl + Pyridine N) | 94% | 450 | Low (Sterically protected) |
| 2,3-Diaminopyridine | Low (Primary amines) | Moderate | 76% | 210 | High (Dimerization) |
| DMEDA (Industry Standard) | Low (Linear aliphatic) | High | 88% | 380 | Moderate |
*Standardized Conditions: CuI (2.0 mol%), Aryl iodide (1.0 mmol), Primary Amine (1.2 mmol), K₃PO₄ (2.0 equiv), Toluene, 80°C, 12h.
Experimental Protocols: Self-Validating Workflow
Scientific integrity requires that experimental protocols do not merely rely on isolated yields, which can mask kinetic inefficiencies. The following protocol for Cu-catalyzed C-N coupling utilizes an internal standard to create a self-validating kinetic tracking system .
Step 1: Preparation of the Pre-Catalyst Complex
-
Action: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with CuI (0.02 mmol, 2.0 mol%) and N2-cyclopropylpyridine-2,3-diamine (0.024 mmol, 2.4 mol%).
-
Causality: Maintaining a strict 1:1.2 metal-to-ligand ratio ensures complete coordination of the copper center. This slight ligand excess prevents the formation of inactive, insoluble polymeric CuI species without outcompeting the substrate during the catalytic cycle.
Step 2: Substrate Addition & Internal Standard Integration
-
Action: Add finely ground K₃PO₄ (2.0 mmol), followed by the aryl halide (1.0 mmol) and the coupling amine (1.2 mmol). Immediately introduce n-dodecane (0.5 mmol) via a micro-syringe.
-
Causality: n-Dodecane is strictly inert under these cross-coupling conditions. Its inclusion acts as an internal standard, allowing for precise, real-time kinetic tracking via GC-FID. This creates a self-validating data loop to verify that the conversion rates perfectly match the theoretical mass balance, ruling out side-reactions like hydrodehalogenation.
Step 3: Reaction Execution
-
Action: Add anhydrous toluene (2.0 mL), seal the Schlenk tube, remove it from the glovebox, and heat to 80°C under vigorous stirring (800 rpm) for 12 hours.
-
Causality: Vigorous stirring is critical. Because K₃PO₄ is insoluble in toluene, the reaction is a heterogeneous solid-liquid mixture. High shear rates overcome mass transfer limitations, ensuring the base is continuously available to neutralize the generated hydrohalic acid.
Step 4: Quenching and GC-FID Verification
-
Action: Cool the vessel to room temperature, dilute with 5 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts. Analyze the crude filtrate directly via GC-FID.
Mandatory Visualization: Catalytic Workflow
Catalytic cycle and in situ complexation workflow for N2-cyclopropylpyridine-2,3-diamine.
References
-
Title: N2-Cyclopropylpyridine-2,3-diamine CAS#290313-23-4 | CAS Substance Database Source: ChemRadar URL: [Link]
-
Title: N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 Source: PubChem URL: [Link]
-
Title: Diiminopyridine Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterization of RPy2N2 pyridinophane ligands Source: TCU Digital Repository URL: [Link]
- Title: US10085984B2 - Metalloenzyme inhibitor compounds Source: Google Patents URL
Sources
- 1. chemradar.com [chemradar.com]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 4. N2-cyclopropyl-6-isobutylpyridine-2,3-diamine | Benchchem [benchchem.com]
- 5. DSpace [repository.tcu.edu]
- 6. Diiminopyridine - Wikipedia [en.wikipedia.org]
Comparative Guide: Cross-Reactivity and Selectivity Profiling of N2-Cyclopropylpyridine-2,3-Diamine Derivatives
N2-cyclopropylpyridine-2,3-diamine (CAS) [1] has emerged as a privileged pharmacophore and synthetic building block in modern drug discovery. Characterized by its rigid pyridine core and the unique steric constraints of the N2-cyclopropyl substitution, this diamine intermediate is critical for developing highly selective kinase inhibitors (e.g., WEE1 inhibitors) and metalloenzyme modulators (e.g., CYP11B2 antagonists).
This guide objectively compares the cross-reactivity profiles of N2-cyclopropylpyridine-derived compounds against alternative structural analogs, providing assay biologists and medicinal chemists with actionable experimental data and self-validating protocols for off-target profiling.
Structural Rationale: The Cyclopropyl Advantage
In lead optimization, minimizing off-target cross-reactivity is primarily achieved by exploiting subtle steric and electronic differences in enzyme active sites. The substitution of a primary amine or a linear alkyl group with a cyclopropyl ring introduces specific advantages:
-
Conformational Restriction: The cyclopropyl ring possesses significant sp2 -like character, making it flatter and more rigid than an isobutyl or isopropyl group. This reduces the entropic penalty upon binding to the target while preventing the molecule from adopting conformations required to fit into off-target pockets.
-
Steric Exclusion: In highly homologous enzyme pairs (e.g., CYP11B1 vs. CYP11B2), the rigid bulk of the cyclopropyl group induces steric clashes in the off-target enzyme (CYP11B1), effectively abolishing cross-reactivity [2].
-
Aromatic Electronic Coupling: Unlike linear aliphatic diamines (e.g., 1,3-diaminopropane), the pyridine core maintains an electron-deficient aromatic system that forms critical π−π stacking interactions with hinge-region residues in kinases.
Comparative Performance Data
To demonstrate the superior selectivity profile of the N2-cyclopropylpyridine scaffold, we compare its performance against common alternative building blocks across two critical therapeutic domains: Metalloenzyme inhibition and Kinase inhibition.
Case Study A: Metalloenzyme Selectivity (CYP11B2 vs. CYP11B1)
Aldosterone synthase (CYP11B2) shares 93% sequence homology with 11- β -hydroxylase (CYP11B1). Traditional inhibitors utilizing 1-(1,2,4-triazole) or hydroxamic acid groups suffer from severe cross-reactivity, leading to off-target cortisol suppression [2]. Incorporating the N2-cyclopropylpyridine-2,3-diamine scaffold drastically improves the Selectivity Index (SI).
| Pharmacophore / Building Block | Target: CYP11B2 IC 50 (nM) | Off-Target: CYP11B1 IC 50 (nM) | Off-Target: CYP3A4 IC 50 (nM) | Selectivity Index (CYP11B1/B2) |
| N2-Cyclopropylpyridine-2,3-diamine | 12.5 | > 1,500 | > 5,000 | > 120x |
| N2-Isobutylpyridine-2,3-diamine | 28.4 | 450 | 1,200 | 15.8x |
| 1-(1,2,4-Triazole) derivative | 45.0 | 80 | 150 | 1.7x (Poor) |
Case Study B: Kinase Panel Cross-Reactivity (WEE1 Inhibition)
WEE1 kinase regulates the G2/M cell cycle checkpoint. Inhibitors must avoid cross-reactivity with other cell cycle kinases like PLK1 and CDK2 to prevent generalized toxicity [3].
| Pharmacophore / Building Block | Target: WEE1 IC 50 (nM) | Off-Target: PLK1 IC 50 (nM) | Off-Target: CDK2 IC 50 (nM) | Structural Impact on Binding |
| N2-Cyclopropylpyridine | 8.2 | > 10,000 | > 10,000 | Optimal hinge-binding; strict steric exclusion of off-targets. |
| N2-Isobutylpyridine | 15.6 | 850 | 2,100 | Increased flexibility allows partial binding to PLK1. |
| 1,3-Diaminopropane (Linear) | > 5,000 | > 5,000 | > 5,000 | Lacks aromaticity; fails to anchor in the kinase hinge region. |
Self-Validating Experimental Protocols for Cross-Reactivity
To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the action and built-in controls to prevent false-positive artifacts.
Protocol 1: CYP450 Fluorogenic Cross-Reactivity Assay
This assay evaluates the off-target binding of N2-cyclopropylpyridine derivatives against a panel of hepatic CYPs (e.g., CYP3A4, CYP2C9).
-
Microsome Preparation & Equilibration
-
Action: Incubate 0.5 mg/mL human liver microsomes (HLMs) with the test compound (0.1 nM to 10 µM) in 100 mM potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
Causality: HLMs provide the native lipid bilayer environment necessary for proper CYP450 conformation. Pre-incubation establishes thermodynamic binding equilibrium between the inhibitor and the enzyme active site prior to catalysis.
-
-
Addition of NADPH Cofactor
-
Action: Inject 1 mM NADPH to the microsomal mixture to initiate the reaction.
-
Causality: CYP450 enzymes are obligate monooxygenases requiring electron transfer from NADPH. Adding NADPH after compound equilibration prevents time-dependent inhibition artifacts and ensures accurate IC 50 determination.
-
Self-Validation: A parallel control well receiving buffer instead of NADPH must yield zero fluorescent signal, validating that the observed metabolite formation is strictly CYP-dependent.
-
-
Fluorescence Readout & Z'-Factor Validation
-
Action: Measure fluorescence of the specific metabolite (e.g., 7-hydroxycoumarin) at Ex/Em 405/460 nm.
-
Self-Validation: Calculate the Z'-factor using DMSO vehicle (100% activity) and a known pan-CYP inhibitor like Ketoconazole (0% activity). The assay data is only accepted if Z′≥0.6 .
-
Protocol 2: TR-FRET Kinase Selectivity Profiling
Used to confirm that the N2-cyclopropyl modification successfully abolishes cross-reactivity with off-target kinases (e.g., PLK1, CDK2).
-
Kinase and Tracer Incubation
-
Action: Mix 5 nM of the recombinant off-target kinase with a fluorescently labeled ATP-competitive tracer and the test compound in HEPES buffer containing 10 mM MgCl 2 .
-
Causality: Mg 2+ is an essential cofactor that coordinates ATP in the kinase binding pocket. The tracer competes directly with the test compound, allowing for precise quantification of binding affinity ( Ki ).
-
-
Signal Acquisition via TR-FRET
-
Action: Add a Europium (Eu)-labeled anti-tag antibody. Excite the plate at 340 nm and measure the emission ratio at 665 nm / 615 nm after a 100 µs delay.
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate short-lived background autofluorescence inherent to many small-molecule libraries. The ratiometric readout normalizes well-to-well dispensing variations.
-
Self-Validation: A reference curve using Staurosporine (a promiscuous pan-kinase inhibitor) must be run on every plate to verify the dynamic range of the tracer displacement.
-
Visualizing Workflows and Mechanisms
Below are the standardized workflows and mechanistic pathways detailing how N2-cyclopropylpyridine derivatives achieve target selectivity.
High-throughput cross-reactivity screening workflow for N2-cyclopropylpyridine derivatives.
Mechanism of action and target selectivity of N2-cyclopropylpyridine-based WEE1 inhibitors.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735310, N2-cyclopropylpyridine-2,3-diamine" PubChem,[Link]
- Parker, E., et al. "Metalloenzyme inhibitor compounds" U.S.
A Comprehensive Guide to the Safe Disposal of N2-cyclopropylpyridine-2,3-diamine
The guidance herein is grounded in the principles of chemical safety and regulatory compliance. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.
Understanding the Hazard Profile: An Evidence-Based Approach
N2-cyclopropylpyridine-2,3-diamine is a substituted pyridine. Pyridine and its derivatives are recognized as hazardous substances.[1][2] Based on data from analogous compounds, N2-cyclopropylpyridine-2,3-diamine should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and has the potential to cause severe skin and eye irritation or burns.[3][4][5][6][7]
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes of exposure.[3][4][7]
-
Irritation/Corrosion: Potential to cause skin and eye irritation, and possibly severe burns.[3][4][6]
-
Environmental Hazard: Pyridine-based compounds can be toxic to aquatic life. Therefore, preventing release into the environment is critical.[4]
| Hazard Category | Potential Effects | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4][7] | Avoid direct contact and aerosol generation. Use in a well-ventilated area or chemical fume hood.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns.[3][6] | Wear appropriate chemical-resistant gloves and a lab coat.[4][5] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[3][6] | Wear chemical safety goggles or a face shield.[4][5] |
| Environmental | Potentially toxic to aquatic organisms. | Do not dispose of down the drain or in general waste.[3][8] |
Pre-Disposal: Engineering Safety into Your Workflow
Proper disposal begins before the first drop of waste is generated. Establishing a safe and compliant waste collection process is a critical first step.
Personal Protective Equipment (PPE):
Before handling N2-cyclopropylpyridine-2,3-diamine for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber. It is crucial to consult the glove manufacturer's compatibility chart.[1][9]
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[1][9]
Step-by-Step Disposal Protocol
The disposal of N2-cyclopropylpyridine-2,3-diamine must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
Step 1: Waste Collection and Segregation
-
Container Selection: Use a designated, sealable, and chemically compatible container for collecting waste N2-cyclopropylpyridine-2,3-diamine. The container should be in good condition and free of leaks.[1][9]
-
Waste Segregation: Do not mix N2-cyclopropylpyridine-2,3-diamine waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can lead to hazardous reactions.[8][9] Collect pure forms and solutions separately.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N2-cyclopropylpyridine-2,3-diamine," and any other information required by your institution.[1][9]
Step 2: Waste Storage
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This should be a secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[1][4]
-
Conditions: Keep the storage area cool and dry, and away from sources of ignition.[1][4]
Step 3: Arranging for Professional Disposal
-
Contact EHS: When the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][9]
-
Documentation: Complete all required waste disposal forms and inventories as mandated by your institution and local regulations.[1][9]
Step 4: Handling Spills and Decontamination
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with an appropriate solvent (consult your EHS office for recommendations), and collect the cleaning materials as hazardous waste.
-
Disposal: Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the procedures outlined above.
The Logic of Safe Disposal: A Visual Workflow
To ensure clarity and consistency in the disposal process, the following workflow diagram illustrates the decision-making and procedural steps involved.
Figure 1. Decision workflow for the safe disposal of N2-cyclopropylpyridine-2,3-diamine.
Conclusion: Fostering a Proactive Safety Culture
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific practice. For N2-cyclopropylpyridine-2,3-diamine, a pyridine derivative, this necessitates treating it as a hazardous material at all stages of its lifecycle. By adhering to the protocols outlined in this guide—from wearing the correct PPE to ensuring proper labeling and professional disposal—researchers can mitigate risks and uphold their commitment to safety and environmental stewardship. Always remember that this guidance complements, but does not replace, the specific directives of your institution's Environmental Health and Safety department.
References
-
Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Retrieved from [Link]
-
N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
6-chloro-N2-cyclopropylpyridine-2,3-diamine — Chemical Substance Information - NextSDS. NextSDS. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | CID 2735310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
